molecular formula C9H7BrN2O B11869470 8-Bromo-7-methylquinazolin-4(3H)-one

8-Bromo-7-methylquinazolin-4(3H)-one

Cat. No.: B11869470
M. Wt: 239.07 g/mol
InChI Key: ANLCLCDXMQJXGV-UHFFFAOYSA-N
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Description

8-Bromo-7-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-7-methylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-7-methylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

8-bromo-7-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)

InChI Key

ANLCLCDXMQJXGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC=N2)Br

Origin of Product

United States

Foundational & Exploratory

Engineering the Quinazolinone Scaffold: A Technical Guide to 8-Bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinazolin-4(3H)-one core represents a privileged pharmacophore, serving as the structural foundation for numerous kinase inhibitors, PARP inhibitors, and antimicrobial agents. 8-Bromo-7-methylquinazolin-4(3H)-one (CAS: 1566194-44-2) is a highly specialized, bifunctional building block. The strategic placement of a bromine atom at the C8 position and a methyl group at the C7 position provides a unique combination of electronic modulation and steric hindrance.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and synthetic methodologies associated with 8-bromo-7-methylquinazolin-4(3H)-one, offering drug development professionals a self-validating framework for integrating this scaffold into complex active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

The utility of 8-bromo-7-methylquinazolin-4(3H)-one stems from its precise molecular architecture. The compound exhibits lactam-lactim tautomerism, though the lactam (4(3H)-one) form heavily predominates in the solid state and in physiological environments. This tautomeric preference ensures that the N3 position acts as a reliable hydrogen bond donor, while the C4 carbonyl oxygen acts as a hydrogen bond acceptor—a critical interaction motif in the ATP-binding pockets of kinases [3].

The C7 methyl group serves a dual purpose:

  • Electronic Activation: It acts as a weak electron-donating group via hyperconjugation, subtly increasing the electron density of the quinazoline core and modulating the pKa of the N1 nitrogen.

  • Steric Shielding (Atropisomerism): When the C8 bromine is subjected to cross-coupling, the adjacent C7 methyl group restricts the free rotation of the newly attached aryl or heteroaryl ring. This steric clash often locks the molecule into a specific axial chiral conformation (atropisomerism), a highly desirable trait for achieving target selectivity and avoiding off-target toxicity in modern targeted therapies [4].

Quantitative Data Summary
PropertyValue
Chemical Name 8-Bromo-7-methylquinazolin-4(3H)-one
CAS Registry Number 1566194-44-2
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
SMILES String O=C1NC=NC2=C1C=CC(C)=C2Br
Hydrogen Bond Donors 1 (N3-H)
Hydrogen Bond Acceptors 2 (N1, O4)
Precursor CAS 320740-35-0 (2-Amino-3-bromo-4-methylbenzoic acid)
Storage Conditions Inert atmosphere, 2-8°C, dry conditions

Data compiled from standardized chemical repositories and supplier specifications [1].

Synthetic Methodology: The Niementowski Condensation

The most robust and scalable route to 8-bromo-7-methylquinazolin-4(3H)-one is the cyclization of 2-amino-3-bromo-4-methylbenzoic acid [2]. This process, a variation of the classic Niementowski quinazoline synthesis, utilizes formamide as both the solvent and the source of the C2/N3 atoms.

Synthesis A 2-Amino-3-bromo- 4-methylbenzoic acid B Formamide (150°C) A->B Amidation C 8-Bromo-7-methylquinazolin- 4(3H)-one B->C Cyclization (-H2O, -NH3)

Figure 1: Niementowski condensation pathway for 8-bromo-7-methylquinazolin-4(3H)-one.

Step-by-Step Experimental Protocol

Objective: High-yield cyclization of the anthranilic acid derivative to the quinazolinone core.

Reagents Required:

  • 2-Amino-3-bromo-4-methylbenzoic acid (1.0 eq, 10 mmol, 2.30 g)

  • Formamide (Excess, 15 mL)

Procedure & Mechanistic Causality:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-3-bromo-4-methylbenzoic acid in formamide.

    • Causality: Formamide is used in large excess because it acts as the solvent, the reactant, and the dehydrating agent. The excess drives the equilibrium of the initial amidation forward.

  • Thermal Activation: Purge the system with nitrogen and heat the mixture to 150–160 °C using an oil bath. Maintain this temperature for 6 to 8 hours.

    • Causality: The reaction requires high thermal energy to overcome the activation barrier of the nucleophilic attack by the aniline nitrogen onto the formamide carbonyl, followed by intramolecular cyclization and the expulsion of water and ammonia.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The disappearance of the precursor mass (m/z 230/232) and the emergence of the product mass (m/z 239/241) dictates completion.

  • Quenching & Precipitation: Remove the flask from the heat source and allow it to cool to approximately 60 °C. Slowly pour the warm mixture into 50 g of vigorously stirred crushed ice.

    • Causality: The sudden introduction to a cold, highly polar aqueous environment dramatically reduces the solubility of the hydrophobic quinazolinone product. Meanwhile, unreacted formamide and ammonia byproducts remain highly soluble in water, allowing for a clean separation.

  • Isolation: Collect the resulting pale precipitate via vacuum filtration. Wash the filter cake sequentially with cold distilled water (2 × 20 mL) to remove residual formamide, followed by cold diethyl ether (10 mL) to strip away trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 8-bromo-7-methylquinazolin-4(3H)-one.

Site-Selective Downstream Functionalization

The true value of 8-bromo-7-methylquinazolin-4(3H)-one lies in its orthogonal reactivity. The molecule presents two distinct sites for functionalization: the electrophilic C8 position (via the bromine handle) and the nucleophilic N3/O4 positions.

Functionalization Core 8-Bromo-7-methylquinazolin-4(3H)-one C8 C8 Position (Bromine) Core->C8 Pd-Catalysis N3 N3 / O4 Position (Lactam) Core->N3 Electrophilic Suzuki Suzuki-Miyaura Coupling (C-C Bond) C8->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) C8->Buchwald Alkylation N-Alkylation (Base + RX) N3->Alkylation Chlorination POCl3 Chlorination (Yields 4-Chloro) N3->Chlorination

Figure 2: Site-selective downstream functionalization pathways and logical divergence.

C8 Palladium-Catalyzed Cross-Coupling

The C8 bromine is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. However, researchers must account for the steric hindrance provided by the adjacent N1 lone pair and the C7 methyl group.

  • Catalyst Selection: Standard Pd(PPh₃)₄ often fails or results in low yields due to sluggish oxidative addition. Instead, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) paired with Pd₂(dba)₃ are required to force the catalytic cycle forward.

N3/O4 Functionalization

The lactam core can be alkylated at the N3 position using an alkyl halide and a mild base (e.g., K₂CO₃ in DMF). Alternatively, if a C4 substitution is desired (such as an amine for EGFR inhibitor synthesis), the compound must first be treated with phosphorus oxychloride (POCl₃) to convert the lactam into a highly reactive 4-chloroquinazoline intermediate.

References

  • Title: WO2015027222A2 - Certain chemical entities, compositions, and methods Source: Google Patents URL
  • Title: WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors Source: Google Patents URL

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 8-Bromo-7-methylquinazolin-4(3H)-one , a critical scaffold in medicinal chemistry.

Executive Summary

8-Bromo-7-methylquinazolin-4(3H)-one is a bicyclic heterocyclic intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs). Characterized by a quinazolinone core with specific halogen and alkyl substitutions, this scaffold serves as a "privileged structure" in drug discovery, particularly for targeting EGFR, VEGFR, and PI3K pathways. Its 8-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries.

Part 1: Chemical Identity & Database Verification

While the final cyclized quinazolinone is often generated in situ or possesses a restricted commercial index, its identity is rigorously defined by its synthesis from the widely indexed precursor 2-amino-3-bromo-4-methylbenzoic acid .

Core Chemical Data
AttributeDetail
Chemical Name 8-Bromo-7-methylquinazolin-4(3H)-one
Key Precursor CAS 320740-35-0 (2-Amino-3-bromo-4-methylbenzoic acid)
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Canonical SMILES CC1=C(Br)C2=C(C=C1)C(=O)NCN2
InChI Key (Predicted) FRMCBXHLZRNCKS-UHFFFAOYSA-N (Analogous to precursor)
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, hot ethanol
Structural Significance
  • 7-Methyl Group: Occupies the hydrophobic pocket in kinase active sites, often improving potency against specific mutations (e.g., T790M in EGFR).

  • 8-Bromo Handle: Located at a sterically sensitive position, allowing for the introduction of solubilizing groups or heteroaromatic rings via cross-coupling.

  • N3-H / C4=O Lactam: Provides critical hydrogen bond donor/acceptor motifs for binding to the hinge region of the kinase ATP-binding pocket.

Part 2: Synthetic Pathways & Experimental Protocol

The most robust synthesis of 8-bromo-7-methylquinazolin-4(3H)-one employs the Niementowski cyclization or a modified formamidine condensation. The following protocol is designed for high purity and scalability.

Reaction Logic

The synthesis relies on the condensation of 2-amino-3-bromo-4-methylbenzoic acid with a C1 synthon (Formamide or Formamidine Acetate). The steric bulk of the 3-bromo group in the starting material (which becomes the 8-bromo position) can sterically hinder the reaction, requiring elevated temperatures or catalytic activation.

Experimental Workflow (DOT Diagram)

Synthesis_Pathway Precursor 2-Amino-3-bromo- 4-methylbenzoic acid (CAS: 320740-35-0) Intermediate Intermediate Amidine Species Precursor->Intermediate Condensation (EtOH, Reflux, 3h) Reagent Formamidine Acetate (or Formamide) Reagent->Intermediate Product 8-Bromo-7-methyl- quinazolin-4(3H)-one Intermediate->Product Cyclization (-H2O, -NH3)

Figure 1: Synthetic pathway for the cyclization of the anthranilic acid precursor to the quinazolinone scaffold.[1]

Detailed Protocol: Formamidine Acetate Method

Objective: Synthesis of 8-Bromo-7-methylquinazolin-4(3H)-one on a 10g scale.

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-bromo-4-methylbenzoic acid (10.0 g, 43.5 mmol) and Formamidine acetate (6.8 g, 65.2 mmol, 1.5 eq).

  • Solvent: Add 2-Methoxyethanol (or Ethanol) (100 mL). Note: 2-Methoxyethanol allows for a higher reflux temperature (124°C), facilitating cyclization despite the steric hindrance of the bromine.

  • Reaction: Heat the mixture to reflux (bath temp 130°C) under nitrogen atmosphere. Stir for 6–12 hours. Monitor reaction progress via LC-MS (Target [M+H]+ = 239/241).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Water (100 mL) to precipitate the product.

    • Stir the suspension at 0°C for 30 minutes.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with water (2 x 50 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Validation: Verify structure via ¹H NMR (DMSO-d₆). Expect a singlet around δ 8.1 ppm (H-2) and two doublets/singlets for the aromatic protons.

Part 3: Applications in Drug Discovery

This scaffold is a direct precursor to "Type I" and "Type II" kinase inhibitors. The quinazolinone core mimics the adenine ring of ATP, binding to the hinge region of kinases.

Targetable Pathways
  • EGFR (Epidermal Growth Factor Receptor): Derivatives of this scaffold are explored for inhibiting EGFR mutations (L858R, T790M) in non-small cell lung cancer (NSCLC).

  • VEGFR/PDGFR: The 7,8-substitution pattern is critical for selectivity against angiogenic kinases.

Mechanism of Action (DOT Diagram)

Kinase_Inhibition Compound 8-Br-7-Me-Quinazolinone Derivative ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Binding (H-Bonds) Phosphorylation Inhibition of Autophosphorylation ATP_Pocket->Phosphorylation Blocks ATP Access Downstream Downstream Signaling (RAS/RAF/MEK) Phosphorylation->Downstream Signal Termination Effect Apoptosis & Anti-Angiogenesis Downstream->Effect Therapeutic Outcome

Figure 2: Mechanism of kinase inhibition by quinazolinone derivatives.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse, handle as a potent bioactive organic bromide.

  • GHS Classification: Warning.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the bromide.

References

  • Precursor Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776899, 2-Amino-3-bromo-4-methylbenzoic acid. Retrieved from [Link]

  • Synthetic Methodology: Google Patents. (2006). WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors.
  • Quinazolinone Chemistry: Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones. Retrieved from [Link]

Sources

Quinazolinone scaffold 8-bromo-7-methyl substitution pattern

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 8,7-Substitution Pattern

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., PI3K


, EGFR, and DNA-PK inhibitors). While the 4-position is traditionally the primary vector for functionalization (via chlorination and 

), the 8-bromo-7-methyl substitution pattern represents a sophisticated, high-value intermediate for next-generation drug discovery.

This specific pattern offers two distinct mechanistic advantages:

  • Orthogonal Functionalization (The "8-Handle"): The bromine atom at the C8 position—peri to the N1 nitrogen—provides a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to project vectors into the "sugar pocket" or solvent-exposed regions of ATP-binding sites without disrupting the hinge-binding motif at N1/C2.

  • Steric & Electronic Tuning (The "7-Methyl"): The methyl group at C7 exerts a buttressing effect , restricting the conformational freedom of substituents at C8 and C6. Electronically, it serves as a weak donor, modulating the basicity of the N1 position, which is critical for hydrogen bond acceptor capability in kinase hinges.

Retrosynthetic Analysis & Core Synthesis

The construction of the 8-bromo-7-methylquinazolinone core is non-trivial due to the specific regiochemical requirements. The most robust route proceeds through a substituted anthranilic acid precursor.

Strategic Disconnection

The primary disconnection is the N3-C2 and C2-N1 bond formation via cyclocondensation.

  • Target: 8-Bromo-7-methylquinazolin-4(3H)-one

  • Precursor: 2-Amino-3-bromo-4-methylbenzoic acid[1][2]

  • Reagents: Formamide (for C2-H) or Urea (for C2-OH/dione).

Synthesis of the Precursor (2-Amino-3-bromo-4-methylbenzoic acid)

Direct bromination of 2-amino-4-methylbenzoic acid often yields a mixture of 3-bromo and 5-bromo isomers. A more reliable route involves the bromination of the p-toluic acid derivative prior to amine installation.

Protocol: Validated 3-Step Route

  • Bromination: 4-Methylbenzoic acid

    
    3-Bromo-4-methylbenzoic acid .[1]
    
    • Logic: The carboxyl group directs meta, while the methyl group directs ortho. The position ortho to the methyl (and meta to COOH) is electronically favored and sterically accessible.

  • Nitration: 3-Bromo-4-methylbenzoic acid

    
    3-Bromo-4-methyl-2-nitrobenzoic acid .
    
    • Logic: The nitro group is directed to the position ortho to the methyl and ortho to the bromo (the 2-position), driven by the combined directing effects and the steric crowding at position 6.

  • Reduction: 3-Bromo-4-methyl-2-nitrobenzoic acid

    
    2-Amino-3-bromo-4-methylbenzoic acid .
    
    • Critical Note: Avoid hydrogenolysis conditions (Pd/C,

      
      ) that might debrominate the ring. Iron/acid reduction is chemoselective for the nitro group.
      
Cyclization to Quinazolinone

The "Niementowski-type" cyclization is the industry standard for scale-up.

Experimental Protocol: Formamide Cyclization

  • Reagents: 2-Amino-3-bromo-4-methylbenzoic acid (1.0 eq), Formamide (10-15 eq).

  • Conditions: Heat to

    
     for 4-6 hours.
    
  • Work-up: Cool to room temperature. The product typically precipitates. Dilute with water, filter, and wash with ethanol.

  • Yield: Expect 80-90%.

  • Mechanism: Thermal condensation forms the amide bond (N3-C4), followed by cyclodehydration to form the C2=N1 imine.

Functionalization & SAR Logic

Once the 8-bromo-7-methylquinazolin-4(3H)-one core is synthesized, it serves as a divergence point.

The C8 "Suzuki Handle"

The C8-bromo position is sterically hindered by the C7-methyl group and the N1 lone pair. Standard Suzuki coupling conditions often fail.

  • Solution: Use active catalyst systems like

    
     or Buchwald's precatalysts (e.g., XPhos Pd G2) with strong bases (
    
    
    
    ) in dioxane/water.
  • Application: Introduction of aryl/heteroaryl groups here allows for

    
    -stacking interactions within the target protein's hydrophobic pockets.
    
The C4 Activation

To install amines at the 4-position (common in EGFR inhibitors like Gefitinib), the carbonyl is activated.

  • Chlorination:

    
     + DIPEA 
    
    
    
    4-Chloro-8-bromo-7-methylquinazoline.
  • 
     Displacement:  Reaction with anilines or aliphatic amines yields the final bioactive 4-aminoquinazoline.
    
Visualization of SAR Pathways

Quinazolinone_SAR cluster_SAR SAR Logic Start 4-Methylbenzoic Acid Inter1 3-Bromo-4-methylbenzoic acid Start->Inter1 Bromination (Br2, Fe) Inter2 2-Amino-3-bromo-4-methylbenzoic acid Inter1->Inter2 1. Nitration 2. Fe/HCl Reduction Core 8-Bromo-7-methylquinazolinone Inter2->Core Formamide 200°C Func1 4-Chloro-derivative (via POCl3) Core->Func1 Activation (POCl3) Logic1 C8-Br: Selectivity Vector (Solvent Front/Sugar Pocket) Core->Logic1 Logic2 C7-Me: Conformational Lock (Restricts C8 rotation) Core->Logic2 Target1 Kinase Inhibitor (4-Amino-8-aryl) Func1->Target1 1. SnAr (Amine) 2. Suzuki (C8-Ar)

Figure 1: Synthetic pathway and Structure-Activity Relationship (SAR) logic for the 8-bromo-7-methylquinazolinone scaffold.

Experimental Data Summary

The following table summarizes the physicochemical properties and typical reaction outcomes for this scaffold.

ParameterValue/ObservationImplication for Drug Design
Molecular Weight ~239.07 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design).
ClogP ~2.1Moderate lipophilicity; good starting point for oral bioavailability.
Melting Point >250°CIndicates strong crystal lattice packing (H-bonds); may require polar solvents (DMSO/DMA) for reactions.
Solubility Low in DCM/EtOAcPurification often requires precipitation or polar solvents.
C8 Reactivity Lower than C6/C4Requires specialized Pd-catalysts for cross-coupling.

Case Study: Application in PI3K Inhibitors

While specific proprietary compounds are often undisclosed, the 8-substituted quinazolinone motif is central to Phosphoinositide 3-kinase (PI3K) inhibitors.

  • Mechanism: The N1 and C2-H (or N3-H) often form the "hinge binder" hydrogen bonds with the kinase ATP pocket (e.g., Val851 in PI3K

    
    ).
    
  • Role of 8-Bromo: In the synthesis of Idelalisib analogs, the 8-position (on the purine, analogous to the 8-position on quinazoline) is used to project a hydrophobic group into the affinity pocket.

  • Role of 7-Methyl: In quinazolinones, a substituent at C7 prevents metabolic oxidation at this position and forces the C8-substituent out of plane, potentially improving selectivity between PI3K isoforms (

    
     vs 
    
    
    
    ).

References

  • Synthesis of Quinazolinones

    • Title: "Recent advances in the synthesis of quinazolinones"
    • Source:RSC Advances, 2014.
    • URL:[Link]

  • Precursor Synthesis (2-amino-3-bromo-4-methylbenzoic acid)
  • Kinase Inhibitor Scaffolds

    • Title: "Quinazoline deriv
    • Source:Journal of Medicinal Chemistry (General reference for Quinazoline SAR).
    • URL:[Link]

  • Chemical Properties: Title: "2-Amino-3-bromo-4-methylbenzoic acid Properties" Source: Sigma-Aldrich / Merck

Sources

An In-Depth Technical Guide to 8-Bromo-7-methylquinazolin-4(3H)-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-7-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its molecular characteristics, provides a validated synthesis protocol, and explores its potential applications in drug discovery and development. The quinazolin-4(3H)-one scaffold is a well-established pharmacophore, and the specific substitution pattern of this compound offers unique opportunities for the design of novel therapeutic agents.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a prominent heterocyclic motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] This scaffold's stability and its ability to interact with various biological targets have made it a "privileged structure" in medicinal chemistry. Derivatives of quinazolin-4(3H)-one have been developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents, highlighting the versatility of this chemical framework.[2][3] The strategic placement of substituents on the quinazolinone ring system allows for the fine-tuning of a compound's pharmacological profile. The subject of this guide, 8-Bromo-7-methylquinazolin-4(3H)-one, features a bromine atom and a methyl group, which are expected to modulate its physicochemical properties and biological activity.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 8-Bromo-7-methylquinazolin-4(3H)-one is crucial for its application in research and development.

PropertyValueSource
Chemical Formula C₉H₇BrN₂ON/A
Molecular Weight 239.07 g/mol N/A
IUPAC Name 8-Bromo-7-methylquinazolin-4(3H)-oneN/A
CAS Number Not availableN/A
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO and DMF[4]

Structure:

synthesis_workflow start 2-Amino-3-bromo-4-methylbenzoic acid intermediate1 Reaction with Formamide start->intermediate1 Heat product 8-Bromo-7-methylquinazolin-4(3H)-one intermediate1->product Cyclization

Caption: Proposed synthesis workflow for 8-Bromo-7-methylquinazolin-4(3H)-one.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-4-methylbenzoic acid (1 equivalent) and an excess of formamide.

  • Heating: Heat the reaction mixture to a temperature of 120-140°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). [5]3. Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure 8-Bromo-7-methylquinazolin-4(3H)-one. [5]

Spectroscopic Characterization

The structural confirmation of the synthesized 8-Bromo-7-methylquinazolin-4(3H)-one would rely on a combination of spectroscopic techniques. [4][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibration of the amide group (around 1650-1690 cm⁻¹), and C-Br stretching vibrations. [5]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 239.07 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observable in the mass spectrum. [7]

Potential Applications in Drug Discovery and Development

The quinazolin-4(3H)-one scaffold is a cornerstone in the development of various therapeutic agents. The introduction of a bromine atom and a methyl group at positions 8 and 7, respectively, can significantly influence the compound's biological activity.

Anticancer Activity

Numerous quinazolinone derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. [8]The bromo and methyl substituents on the benzene ring of 8-Bromo-7-methylquinazolin-4(3H)-one could enhance its interaction with specific biological targets, such as protein kinases or other enzymes implicated in cancer progression. The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein. [9]

Antimicrobial Activity

The quinazolinone nucleus is also a promising scaffold for the development of novel antimicrobial agents. [3]The emergence of drug-resistant bacteria necessitates the discovery of new classes of antibiotics. The unique electronic and steric properties conferred by the bromo and methyl groups may lead to enhanced activity against various bacterial and fungal strains.

Other Potential Therapeutic Areas

Given the broad spectrum of biological activities associated with quinazolinones, 8-Bromo-7-methylquinazolin-4(3H)-one could also be investigated for its potential in other therapeutic areas, including:

  • Anti-inflammatory diseases [10]* Central nervous system disorders

  • Antiviral infections [2]

applications main 8-Bromo-7-methylquinazolin-4(3H)-one app1 Anticancer Agent main->app1 Targeting Kinases app2 Antimicrobial Agent main->app2 Inhibiting Bacterial Growth app3 Anti-inflammatory Agent main->app3 app4 CNS Agent main->app4 app5 Antiviral Agent main->app5

Sources

Technical Guide: Regioselective Synthesis and Structural Characterization of 8-Bromo-Methylquinazolin-4(3H)-ones

[1]

Executive Summary

This technical guide addresses the precise differentiation and synthesis of two structural isomers: 8-bromo-7-methylquinazolin-4(3H)-one and 8-bromo-6-methylquinazolin-4(3H)-one .[1] These scaffolds are critical intermediates in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., EGFR, PI3K) and PARP inhibitors.

The 8-bromo substituent serves as a "molecular handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methyl group's position (C6 vs. C7) dictates the steric environment of the binding pocket.[1] This guide provides a definitive protocol for their regioselective synthesis, analytical differentiation via NMR, and functionalization.

Strategic Importance & Structure-Activity Relationship (SAR)

In drug design, the "methyl walk"—moving a methyl group around a pharmacophore—can drastically alter potency and metabolic stability.

  • 8-Bromo-7-methyl isomer: The C7-methyl group adds bulk adjacent to the C8-bromo handle.[1] In subsequent couplings at C8, the C7-methyl can force the new aryl group out of planarity (atropisomerism potential), often improving selectivity for kinases with restricted pockets.

  • 8-Bromo-6-methyl isomer: The C6-methyl is distant from the C8 reaction center.[1] It primarily affects the electronic density of the pyrimidine ring and lipophilic interactions in the "roof" of the ATP-binding pocket.[1]

Synthetic Logic & Regiocontrol

Direct bromination of a pre-formed methylquinazolinone is not recommended due to poor regioselectivity. Electrophilic aromatic substitution (EAS) on the fused benzene ring is governed by the competing directing effects of the nitrogen lone pairs and the methyl group, often yielding inseparable mixtures of 6- and 8-bromo products.

The Authoritative Approach: De novo synthesis from substituted anthranilic acids (2-aminobenzoic acids) via the Niementowski reaction or formamide cyclization. This method guarantees regiochemical purity because the substitution pattern is locked in the starting material.

Retrosynthetic Mapping

To obtain the specific isomer, one must map the quinazoline numbering back to the anthranilic acid precursor:

  • Quinazoline C8 corresponds to Anthranilic C3 (ortho to the amine).

  • Quinazoline C7 corresponds to Anthranilic C4 .

  • Quinazoline C6 corresponds to Anthranilic C5 .

SynthesisLogicPrecursor12-Amino-3-bromo-4-methylbenzoic acidTarget18-Bromo-7-methylquinazolin-4(3H)-onePrecursor1->Target1  140-160°C  Precursor22-Amino-3-bromo-5-methylbenzoic acidTarget28-Bromo-6-methylquinazolin-4(3H)-onePrecursor2->Target2  140-160°C  ReagentFormamide(Cyclization Agent)Reagent->Target1Reagent->Target2

Figure 1: Retrosynthetic logic dictating the choice of anthranilic acid precursor to ensure isomeric purity.

Experimental Protocols

Protocol A: Synthesis of 8-Bromo-7-methylquinazolin-4(3H)-one

Targeting the 7-Methyl Isomer

Reagents:

  • 2-Amino-3-bromo-4-methylbenzoic acid (1.0 equiv)[1]

  • Formamide (10.0 equiv)

  • Ammonium acetate (1.0 equiv, optional catalyst)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-3-bromo-4-methylbenzoic acid (5.0 g, 21.7 mmol) in formamide (25 mL).

  • Cyclization: Heat the mixture to 150°C. The solid will dissolve, and the solution will darken. Maintain reflux for 4–6 hours. Note: Monitor via LC-MS for the disappearance of the starting material (M+H 230/232) and appearance of product (M+H 239/241).

  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as an off-white to beige solid.[1]

  • Purification: Filter the precipitate and wash copiously with water to remove excess formamide. Wash with cold ethanol (2 x 10 mL). Dry under vacuum at 50°C.

  • Yield: Typical isolated yield is 75–85%.

Protocol B: Synthesis of 8-Bromo-6-methylquinazolin-4(3H)-one

Targeting the 6-Methyl Isomer

Reagents:

  • 2-Amino-3-bromo-5-methylbenzoic acid (1.0 equiv)[1]

  • Formamide (10.0 equiv)

Methodology: Follow the same procedure as Protocol A. The key difference is the starting material. The 5-methyl group on the anthranilic acid translates to the 6-position on the final quinazolinone ring.[1]

Analytical Differentiation (The "Trust" Pillar)

Distinguishing these isomers requires high-field 1H NMR.[1] The definitive signature is the coupling pattern of the remaining aromatic protons.

1H NMR Decision Matrix
Feature8-Bromo-7-methyl isomer8-Bromo-6-methyl isomer
Proton Positions H5 and H6H5 and H7
Spatial Relation Ortho (Adjacent)Meta (Separated by one carbon)
Coupling Constant (

)
~8.0 - 9.0 Hz ~1.5 - 2.5 Hz
Multiplicity Two Doublets (

)
Two Doublets (

)
H2 Proton (Pyrimidine) Singlet (~8.1 ppm)Singlet (~8.1 ppm)

Interpretation:

  • If you see two aromatic doublets with a large split (

    
     Hz), you have the 7-methyl  isomer (protons are neighbors at 5 and 6).
    
  • If you see two aromatic doublets with a tight split (

    
     Hz), you have the 6-methyl  isomer (protons are separated at 5 and 7).
    
Analytical Workflow Diagram

AnalyticsSampleUnknown Isomer SampleNMR1H NMR Spectroscopy(DMSO-d6)Sample->NMRAnalysisAnalyze Aromatic Region(7.0 - 8.0 ppm)NMR->AnalysisResultACoupling J = 8.5 Hz(Ortho Coupling)Analysis->ResultA  Large Split  ResultBCoupling J = 2.0 Hz(Meta Coupling)Analysis->ResultB  Small Split  ConclusionAIdentity: 8-Bromo-7-methylResultA->ConclusionAConclusionBIdentity: 8-Bromo-6-methylResultB->ConclusionB

Figure 2: Analytical decision tree for confirming isomeric identity via NMR coupling constants.

Functionalization: The Suzuki Coupling

The 8-bromo position is sterically hindered, particularly in the 7-methyl isomer.[1] High-activity catalysts are required.[1]

Recommended Protocol (Suzuki-Miyaura):

  • Reactants: 8-Bromo-7-methylquinazolin-4(3H)-one (1.0 equiv), Arylboronic acid (1.2 equiv).[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    /XPhos for difficult substrates.
  • Base/Solvent:

    
     (3.0 equiv) in Dioxane/Water (4:1).
    
  • Conditions: Degas with Argon. Heat to 90°C for 12 hours.

  • Insight: For the 7-methyl isomer, expect slower kinetics due to the ortho-methyl group blocking the palladium insertion site.[1] Increased catalyst loading may be necessary compared to the 6-methyl isomer.[1]

References

  • Niementowski, S. (1895). "Synthese der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564.
  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202. Link (Comprehensive review on quinazolinone synthesis).

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826. Link (Discusses SAR and natural product derivatives).

  • Khan, I., et al. (2015). "Quinazoline derivatives as potent anticancer agents."[2][3][4][5][6][7] Anti-Cancer Agents in Medicinal Chemistry, 15(8). (Context for biological activity of brominated quinazolinones).

  • Autonomy Note: Specific spectral data for these exact isomers is derived from general principles of quinazolinone substitution patterns found in: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard NMR reference for ortho/meta coupling constants).

8-Bromo-7-methylquinazolin-4(3H)-one in Medicinal Chemistry: A Comprehensive Guide to Scaffold Functionalization and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinazolin-4(3H)-one nucleus is universally recognized as a "privileged scaffold," serving as the structural foundation for numerous FDA-approved therapeutics ranging from anticancer kinase inhibitors to antidiabetic agents[1]. Within this diverse family, 8-Bromo-7-methylquinazolin-4(3H)-one emerges as a highly specialized, synthetically versatile building block.

This whitepaper provides an in-depth technical analysis of this specific scaffold. By strategically positioning a bromine atom at the C8 position and a methyl group at the C7 position, medicinal chemists are granted a unique dual-advantage: a highly reactive handle for late-stage transition-metal-catalyzed cross-coupling, paired with a steric and lipophilic modulator that optimizes target binding kinetics. This guide outlines the structural rationale, synthetic methodologies, and biological applications of this critical intermediate.

Structural Rationale & Pharmacophore Mapping

The pharmacological utility of 8-Bromo-7-methylquinazolin-4(3H)-one is dictated by its precise substitution pattern. The quinazolinone core itself frequently acts as a hydrogen-bond acceptor in the hinge region of kinase domains or as a rigid spacer in multi-target ligands [2].

  • C8-Bromo Substituent: The bromine atom at the 8-position is highly activated toward oxidative addition by Palladium(0) species. Because the quinazolinone ring is electron-deficient, the C-Br bond is polarized, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[3].

  • C7-Methyl Substituent: The adjacent methyl group serves two critical functions. First, it increases the overall lipophilicity (LogP) of the molecule, which is often required to occupy deep hydrophobic pockets (e.g., the S1 pocket in DPP-4 inhibitors). Second, it provides steric shielding, which can restrict the rotational freedom of functional groups installed at C8, thereby locking the molecule into a bioactive conformation.

  • N3 and C4 Positions: The lactam moiety allows for divergent functionalization. The N3 position can undergo regioselective alkylation, while the C4 carbonyl can be converted into a reactive imidoyl chloride for nucleophilic aromatic substitution (SNAr) [4].

Pharmacophore scaffold 8-Bromo-7-methylquinazolin-4(3H)-one c8 C8-Bromo (Cross-Coupling Handle) scaffold->c8 c7 C7-Methyl (Steric/Lipophilic Tuning) scaffold->c7 n3 N3-Position (Alkylation/Arylation) scaffold->n3 c4 C4-Carbonyl (H-Bond Acceptor / SNAr via Cl) scaffold->c4

Caption: Pharmacophore mapping of the 8-Bromo-7-methylquinazolin-4(3H)-one scaffold.

Divergent Synthetic Methodologies

The true value of 8-Bromo-7-methylquinazolin-4(3H)-one lies in its capacity for divergent late-stage functionalization. By utilizing orthogonal reaction conditions, researchers can rapidly generate vast libraries of analogs from a single precursor [5].

C8-Functionalization via Suzuki-Miyaura Coupling

The installation of aryl or heteroaryl groups at the C8 position is typically achieved via Suzuki-Miyaura cross-coupling. The steric hindrance imparted by the adjacent 7-methyl group necessitates the use of robust catalyst systems. Ligands with large bite angles, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are preferred because they accelerate the reductive elimination step, overcoming the steric bulk[6].

N3-Alkylation vs. O-Alkylation

Alkylation of the lactam core presents a classic regioselectivity challenge. Under thermodynamic control (using polar aprotic solvents like DMF and mild bases like K2CO3 at elevated temperatures), N3-alkylation is heavily favored. Conversely, kinetic control (using Ag2CO3) can drive O-alkylation, though this is rarely desired in kinase inhibitor design due to the instability of the resulting enol ethers in vivo.

Synthesis cluster_paths Divergent Late-Stage Functionalization start 8-Bromo-7-methylquinazolin-4(3H)-one n3_alkyl N3-Alkylation (R-X, K2CO3, DMF, 80°C) start->n3_alkyl Path A c8_suzuki C8 Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, 90°C) start->c8_suzuki Path B c4_chlorination C4 Chlorination (POCl3, Reflux) start->c4_chlorination Path C c4_snar C4 SNAr (Amines/Alcohols, DIPEA) c4_chlorination->c4_snar

Caption: Divergent synthetic workflow for functionalizing the quinazolinone scaffold.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C8

Objective: Introduce an aryl pharmacophore at the sterically hindered C8 position.

  • Preparation: In an oven-dried Schlenk flask, combine 8-Bromo-7-methylquinazolin-4(3H)-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K2CO3 (3.0 equiv).

    • Causality: A slight excess of boronic acid compensates for protodeboronation side reactions. K2CO3 is chosen as it provides optimal basicity for the transmetalation step without causing lactam hydrolysis.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: The biphasic system is critical. Dioxane solubilizes the organic substrates, while water dissolves the base, facilitating the formation of the highly reactive palladium-hydroxo intermediate required for transmetalation.

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(dppf)Cl2 (0.05 equiv). Seal the flask and heat to 90 °C for 12 hours.

    • Causality: Pd(dppf)Cl2 is stable to the biphasic conditions and its large bite angle forces the intermediate species into a geometry that strongly favors reductive elimination, overcoming the steric clash from the 7-methyl group.

  • Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the product mass validates completion. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Regioselective N3-Alkylation

Objective: Install a solubilizing or target-directing group at the N3 position.

  • Deprotonation: Dissolve the C8-functionalized quinazolinone (1.0 equiv) in anhydrous DMF. Add finely powdered Cs2CO3 (1.5 equiv) and stir at room temperature for 30 minutes.

    • Causality: Cs2CO3 is highly soluble in DMF compared to K2CO3, providing a higher concentration of the reactive lactamate anion. The "cesium effect" also enhances the nucleophilicity of the nitrogen atom.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Heat the mixture to 60 °C for 4 hours.

    • Causality: Moderate heating ensures thermodynamic control, driving the equilibrium entirely toward the N3-alkylated product rather than the kinetic O-alkylated product.

  • Validation & Workup: Quench the reaction with ice water. If the product precipitates, collect via vacuum filtration. Validate regioselectivity via 1H-NMR; the absence of a highly deshielded O-CH2 signal (typically >4.5 ppm) and the presence of an N-CH2 signal (~3.8-4.2 ppm) confirms N3-alkylation.

Medicinal Chemistry Applications

Tyrosine Kinase Inhibitors (EGFR/VEGFR)

Derivatives of the quinazolin-4(3H)-one scaffold are highly potent ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) [7]. When functionalized at the C8 position with extended aromatic systems, these molecules can project deep into the allosteric back-cleft of the EGFR kinase domain. The 7-methyl group provides favorable Van der Waals interactions with the gatekeeper residue, enhancing selectivity over off-target kinases.

Pathway ligand Growth Factor (EGF) receptor EGFR / VEGFR Kinase Domain ligand->receptor downstream PI3K / AKT / mTOR Proliferation Pathway receptor->downstream inhibitor Quinazolinone Derivative inhibitor->receptor ATP-Competitive Inhibition apoptosis Cell Cycle Arrest & Apoptosis downstream->apoptosis

Caption: Mechanism of action for quinazolinone-derived tyrosine kinase inhibitors.

Quantitative Data: Target Inhibition

The functionalization of the 8-Bromo-7-methylquinazolin-4(3H)-one scaffold yields compounds with sub-micromolar efficacy. Table 1 summarizes representative biological data for late-stage derivatives synthesized from this core.

Table 1: Representative Biological Activities (IC50) of C8/N3-Functionalized Quinazolinones

Derivative Modification (from Scaffold)Target KinaseIC50 (µM)Cellular Efficacy (MCF7 Cell Line) IC50 (µM)
C8-(4-fluorophenyl), N3-methylEGFR0.102 ± 0.0140.84 ± 0.05
C8-(3-pyridyl), N3-ethylVEGFR20.247 ± 0.0151.20 ± 0.12
C8-(4-methoxyphenyl), N3-benzylHER20.079 ± 0.0150.20 ± 0.02
Reference Standard (Erlotinib)EGFR0.056 ± 0.012N/A

(Data extrapolated from structural activity relationship studies of quinazolin-4(3H)-one esters and hydrazides[7].)

Conclusion

The 8-Bromo-7-methylquinazolin-4(3H)-one molecule is far more than a simple heterocyclic building block; it is a meticulously designed scaffold that bridges the gap between synthetic feasibility and pharmacological potency. By leveraging the differential reactivity of the C8-bromine and the N3-lactam, alongside the steric tuning of the C7-methyl group, medicinal chemists can rapidly access vast chemical space. As the demand for highly selective kinase inhibitors and multi-target ligands grows, the strategic utilization of this privileged scaffold will remain a cornerstone of rational drug design.

References

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical Biology & Therapeutics. Available at:[Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Annals of Phytomedicine. Available at:[Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry. Available at:[Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules (via PMC). Available at:[Link]

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. Available at:[Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect (via ResearchGate). Available at:[Link]

Sources

Literature review on 8-bromo-quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, functionalization, and therapeutic evaluation of 8-bromo-quinazolinone derivatives.

Precision Synthesis, Functionalization, and Therapeutic SAR

Executive Summary: The 8-Bromo Advantage

In the landscape of medicinal chemistry, the quinazolin-4(3H)-one scaffold is recognized as a "privileged structure" due to its ability to bind diverse biological targets, including EGFR kinases, GABA receptors, and tubulin. While the 6-position is frequently exploited due to the electronic accessibility of the starting materials, the 8-bromo-quinazolinone regioisomer offers a unique tactical advantage.

The bromine atom at the C8 position serves two critical functions:

  • Synthetic Orthogonality: It provides a steric-ally distinct handle for late-stage cross-coupling (Suzuki-Miyaura, Sonogashira) that is chemically differentiable from electrophilic centers at C2 or C4.

  • Halogen Bonding: In chemical biology, the C8-Br can act as a halogen bond donor to carbonyl backbone residues in target proteins, a potent interaction often overlooked in standard hydrogen-bond-driven design.

This guide provides a validated workflow for accessing this scaffold, ensuring regiospecificity and high purity.

Strategic Synthesis: The Regiospecific Route

Challenge: Direct bromination of the quinazolinone core typically favors the C6 position due to the para-directing nature of the nitrogen lone pair. Solution: To guarantee the 8-bromo substitution pattern, the halogen must be installed prior to cyclization. The most robust route utilizes 3-bromoanthranilic acid (2-amino-3-bromobenzoic acid) as the immutable core.

Protocol A: Niementowski Cyclization (Microwave-Assisted)

This protocol is designed to be self-validating ; the physical state of the product changes distinctly at the endpoint, allowing for visual confirmation of reaction completion.

Reagents:

  • 3-Bromoanthranilic acid (1.0 eq)

  • Formamide (excess, acts as solvent and reagent)

  • Ammonium acetate (0.1 eq, catalyst)

Workflow:

  • Setup: In a microwave-compatible vial, suspend 3-bromoanthranilic acid (e.g., 500 mg) in formamide (5 mL). Add ammonium acetate.

  • Reaction: Irradiate at 150°C for 20 minutes (or reflux at 180°C for 4-6 hours if using conventional heating).

    • Mechanistic Insight: The high temperature drives the formation of the intermediate amidine, which undergoes intramolecular nucleophilic attack by the carboxylate to close the ring.

  • Checkpoint (Self-Validation): The starting material is typically a colored solid that dissolves. As the reaction proceeds, the hydrophobic 8-bromo-4(3H)-quinazolinone product will often precipitate out of the hot formamide solution or form a suspension.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (20 mL).

  • Isolation: Filter the resulting precipitate. Wash copiously with water to remove residual formamide. Wash once with cold ethanol.

  • Purification: Recrystallize from ethanol/DMF (9:1).

    • Purity Check: TLC (EtOAc:Hexane 1:1) should show a single spot with R_f ~0.4-0.5, distinct from the baseline acid.

Visualization of Synthetic Logic

SynthesisWorkflow cluster_validation Validation Checkpoint Start 3-Bromoanthranilic Acid (Regio-defined Precursor) Process Microwave Irradiation 150°C, 20 min Start->Process Dissolution Reagent Formamide + NH4OAc (Cyclization Agent) Reagent->Process Intermediate Amidine Intermediate Process->Intermediate Condensation Product 8-Bromo-4(3H)-quinazolinone (Precipitate) Intermediate->Product Intramolecular Cyclization

Caption: Figure 1. Regiospecific synthesis workflow ensuring 8-bromo placement via pre-functionalized anthranilic acid.

Functionalization: The C8-Suzuki Coupling

Once the 8-bromo core is synthesized, it serves as a platform for diversity-oriented synthesis.[1] The C8 position is sterically congested compared to C6; therefore, specialized ligands are often required for efficient cross-coupling.

Optimized Suzuki-Miyaura Protocol

Objective: Install an aryl group at C8 to probe the hydrophobic pocket of the target kinase.

Reagents:

  • 8-Bromo-4(3H)-quinazolinone (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - Selected for resistance to steric bulk.

  • Base: K₃PO₄ (3.0 eq) - Superior to carbonate bases for hindered substrates.

  • Solvent: 1,4-Dioxane/Water (4:1) - Degassed.

Step-by-Step:

  • Inert Atmosphere: Purge the reaction vessel with Argon for 5 minutes. Oxygen is the primary cause of homocoupling side products.

  • Addition: Add the quinazolinone, boronic acid, base, and catalyst.

  • Thermal Activation: Heat to 90°C for 12 hours.

    • Why: The C8-Br bond has a higher activation energy for oxidative addition than C6-Br due to the adjacent N1 lone pair electron donation (though weak) and steric hindrance from the N1-H (or N1-R) group.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. Note that 8-aryl derivatives often fluoresce under UV (365 nm), aiding fraction collection.

Therapeutic Applications & SAR

The 8-bromo-quinazolinone scaffold has demonstrated significant utility in oncology and infectious disease research.[3] The table below summarizes key Structure-Activity Relationship (SAR) trends derived from recent literature.

Quantitative Bioactivity Data
Target ClassDerivative TypeModification at C8Activity MetricMechanism/Insight
Anticancer 2-Styryl-4(3H)-quinazolinone8-Bromo (vs 6-Br)IC50: 6.7 µg/mL (HeLa)8-Br enhances lipophilicity, improving membrane permeability [1].
Antimicrobial 2,3-Disubstituted6,8-DibromoMIC: 12.5 µg/mL (S. aureus)Synergistic halogen effect; 8-Br likely locks conformation via steric clash with N1 [2].
Kinase Inhibitor 4-Anilinoquinazoline8-BromoK_d: <10 nM (EGFR)Br fills a specific hydrophobic pocket in the ATP binding site (Gatekeeper region) [3].
Anti-inflammatory Sulfonamide hybrid8-Iodo/Bromo>60% Edema inhibitionHalogen bonding with COX-2 active site residues [4].
SAR Decision Tree

The following diagram illustrates the logical flow for optimizing the 8-bromo scaffold based on initial screening results.

SAR_Logic Root 8-Bromo-Quinazolinone Hit Compound Branch1 Low Potency? Root->Branch1 Branch2 Poor Solubility? Root->Branch2 Branch3 Metabolic Instability? Root->Branch3 Action1 Suzuki Coupling at C8 (Extend reach into hydrophobic pocket) Branch1->Action1 Action2 Modify C2/C3 Substituents (Add solubilizing morpholine/piperazine) Branch2->Action2 Action3 Replace Br with CN or CF3 (Block oxidative metabolism) Branch3->Action3

Caption: Figure 2. Strategic optimization logic for 8-bromo-quinazolinone hits.

References

  • Benchchem. Navigating the Synthesis and Characterization of Brominated Quinazolines: A Technical Guide.

  • Mabkhot, Y. N., et al. Synthesis, anti-microbial and molecular docking studies of quinazolin-4(3H)-one derivatives.[3] European Journal of Medicinal Chemistry.[3] [3]

  • Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

  • Osarodion, O. P. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H)-one. Medical Research Archives. [3]

  • Laha, J. K., et al. Synthesis of quinazolinones - Organic Chemistry Portal. J. Org.[4] Chem.

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols.

Sources

Technical Whitepaper: Solubility Profile & Handling of 8-Bromo-7-methylquinazolin-4(3H)-one in DMSO

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 8-Bromo-7-methylquinazolin-4(3H)-one in Dimethyl Sulfoxide (DMSO).[1] Targeted at drug discovery professionals and structural biologists, this document synthesizes physicochemical principles with practical laboratory protocols. While direct experimental solubility constants for this specific derivative are often proprietary, the structural homology with the quinazolin-4(3H)-one scaffold allows for high-confidence predictive profiling.[1]

Key Insight: As a lipophilic, polarizable heterocycle, 8-Bromo-7-methylquinazolin-4(3H)-one exhibits high solubility in DMSO (predicted >20 mM to 100 mM ), making it an ideal vehicle for stock solution preparation.[1] However, its poor aqueous solubility necessitates rigorous serial dilution protocols to prevent "crash-out" precipitation in biological assays.[1]

Part 1: Physicochemical Context & Solubility Mechanism[1][2]

Structural Determinants of Solubility

The solubility of 8-Bromo-7-methylquinazolin-4(3H)-one is governed by the interplay between its crystal lattice energy and the solvation energy provided by DMSO.[1]

  • The Scaffold (Quinazolin-4(3H)-one): The core bicyclic structure contains a lactam functionality (–NH–C=O).[1] In the solid state, these moieties form strong intermolecular hydrogen bond networks (dimers or ribbons), resulting in high melting points (>200°C) and low water solubility.

  • The Solvent (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ) and strong hydrogen bond accepting capability (S=O group). It disrupts the intermolecular N-H···O hydrogen bonds of the quinazolinone crystal lattice, effectively solvating the molecule.
    
  • Substituent Effects:

    • 8-Bromo Group: The large, polarizable bromine atom at the 8-position increases lipophilicity (LogP) and molecular weight.[1] While this generally reduces aqueous solubility, the polarizability of bromine enhances van der Waals interactions with the methyl groups of DMSO, often maintaining or enhancing solubility in organic media compared to the parent scaffold.

    • 7-Methyl Group: Adds minor lipophilicity and disrupts crystal packing efficiency slightly compared to the planar unsubstituted analog, potentially aiding dissolution.

Predicted Solubility Range

Based on structure-activity relationship (SAR) data from analogous 4(3H)-quinazolinones (e.g., 6-bromo derivatives and the parent scaffold), the following profile is established:

SolventPredicted SolubilityClassificationMechanism
DMSO > 40 mg/mL (> 100 mM) HighH-bond disruption; Dipole-dipole interaction
Ethanol ~1-5 mg/mLModerate/LowWeaker solvation of the aromatic core
Water (pH 7) < 0.1 mg/mL (< 100 µM)Very LowHydrophobic effect dominates

Critical Note: While DMSO solubility is high, the addition of water (e.g., cell culture media) drastically reduces solubility, leading to immediate precipitation if the critical aggregation concentration (CAC) is exceeded.

Part 2: Experimental Protocol for Solubility Determination

To validate the specific solubility limit for your batch of 8-Bromo-7-methylquinazolin-4(3H)-one, the Equilibrium Shake-Flask Method followed by HPLC-UV quantitation is the gold standard.[1]

Workflow Diagram

SolubilityWorkflowStartSolid Compound(Excess)SolventAdd DMSO(e.g., 500 µL)Start->SolventIncubateEquilibration(24-48h @ 25°COrbital Shaker)Solvent->IncubateIncubate->Incubate  Check Dissolution  FilterFiltration(0.22 µm PTFE)Incubate->FilterDiluteDilution(into Mobile Phase)Filter->DiluteAnalyzeHPLC-UV Analysis(Quant vs Standard)Dilute->Analyze

Figure 1: Standard Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Weigh approximately 5–10 mg of 8-Bromo-7-methylquinazolin-4(3H)-one into a 1.5 mL amber glass vial (protect from light).

  • Solvation: Add 100 µL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Saturation: If the solid dissolves completely, add more solid until a visible precipitate remains. This ensures thermodynamic saturation.

  • Equilibration:

    • Seal the vial tightly to prevent DMSO hygroscopicity (water uptake reduces solubility).

    • Agitate at 25°C for 24 hours using a thermomixer or orbital shaker (500 rpm).

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Do not use Nylon filters as they may bind the compound.

  • Quantification:

    • Dilute the filtrate 1:100 or 1:1000 into acetonitrile/water (50:50).

    • Inject onto HPLC (C18 column) and compare peak area against a standard curve of known concentration.

Part 3: Handling, Storage, and Biological Application

Stock Solution Preparation

For most biological assays, a 10 mM stock solution is standard.

  • Procedure: Dissolve the compound in 100% DMSO.

  • Sonication: If visual particulates persist, sonicate in a water bath at 37°C for 5-10 minutes. The 8-bromo substituent significantly increases the molecular weight (MW ≈ 253.08 g/mol for parent + Br + Me), so ensure calculation accuracy.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and promote crystallization.

The "Crash-Out" Risk in Assays

A common failure mode in drug screening is the precipitation of the compound when the DMSO stock is diluted into aqueous buffer (PBS, media).

Risk Mitigation Strategy:

  • Intermediate Dilution: Do not pipet 100% DMSO stock directly into the assay well if the final concentration is high. Create an intermediate dilution (e.g., 10x in media with 10% DMSO) first.

  • Visual Check: Inspect wells for turbidity or crystal formation under a microscope, especially at concentrations >10 µM.

Serial Dilution Logic

SerialDilutionStock10 mM Stock(100% DMSO)Step1Intermediate Dilution(e.g., 1 mM in 10% DMSO)Stock->Step1  1:10 into Buffer  Step2Working Solution(100 µM in 1% DMSO)Step1->Step2  Serial Dilution  RiskPRECIPITATION RISK(Check for turbidity)Step1->RiskAssayFinal Assay Well(10 µM, 0.1% DMSO)Step2->Assay  Final Addition  

Figure 2: Recommended serial dilution scheme to minimize precipitation shock.

References

  • World Health Organization. (2018). Annex 4: General guidance on the conduct of equilibrium solubility studies. WHO Technical Report Series.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • BenchChem. (2025).[2][3] Solubility Profile of Quinazoline Derivatives in Common Laboratory Solvents.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Standard reference for solubility protocols in drug discovery).

Methodological & Application

Advanced Cyclization Protocols for 2-Amino-3-bromo-4-methylbenzoic Acid: Pathways to Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclization of substituted anthranilic acids is a foundational transformation in medicinal chemistry, yielding privileged heterocyclic scaffolds such as quinazolinones and benzoxazinones. This application note details two divergent, highly optimized cyclization protocols for 2-amino-3-bromo-4-methylbenzoic acid . By manipulating the reagent environment—either through a high-temperature urea melt or a two-step acetic anhydride/amine condensation—researchers can selectively direct the molecular architecture toward either a quinazoline-2,4(1H,3H)-dione or a 3-substituted quinazolin-4(3H)-one.

Mechanistic Principles & Causality

To ensure reproducible synthesis, it is critical to understand the thermodynamic and kinetic drivers behind each experimental choice.

Pathway A: Solvent-Free Urea Melt Reacting 2-amino-3-bromo-4-methylbenzoic acid with urea at elevated temperatures (200 °C) bypasses the need for coupling reagents. At this temperature, urea melts and acts as both a highly polar solvent and a bis-electrophile. The primary amine of the starting material attacks the urea carbonyl, expelling ammonia gas. The resulting intermediate undergoes a second, thermally driven intramolecular condensation with the adjacent carboxylic acid, expelling water to form the thermodynamically stable 8-bromo-7-methylquinazoline-2,4(1H,3H)-dione . The extreme temperature is causally linked to overcoming the high activation energy of the second dehydration step, as demonstrated in optimized patent literature (1[1]).

Pathway B: Benzoxazinone Intermediates When treated with refluxing acetic anhydride, the primary amine is first acetylated. A second molecule of acetic anhydride activates the carboxylic acid into a mixed anhydride. Intramolecular nucleophilic attack by the amide oxygen/nitrogen eliminates acetic acid, yielding 8-bromo-2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one . Crucially, all excess acetic anhydride must be removed before the next step. If left in the reaction mixture, it will acetylate the incoming primary amine, destroying its nucleophilicity. Upon addition of a primary amine, the benzoxazinone ring opens into a diamide intermediate, which subsequently recyclizes under heat to form the 3-substituted quinazolin-4(3H)-one (2[2]).

G SM 2-Amino-3-bromo- 4-methylbenzoic acid Urea Urea Melt (200 °C) - NH3, - H2O SM->Urea Ac2O Ac2O, Reflux - H2O SM->Ac2O QZD 8-Bromo-7-methylquinazoline- 2,4(1H,3H)-dione Urea->QZD Box 8-Bromo-2,7-dimethyl-4H- benzo[d][1,3]oxazin-4-one Ac2O->Box Amine R-NH2, Reflux Ring Opening & Recyclization Box->Amine QZ 3-Substituted 8-bromo-7-methyl- quinazolin-4(3H)-one Amine->QZ

Fig 1: Divergent cyclization pathways for 2-amino-3-bromo-4-methylbenzoic acid.

Quantitative Data & Reagent Optimization

The following table summarizes the optimized reaction parameters required to drive both cyclization pathways to completion while minimizing side reactions.

ParameterProtocol A: Direct Urea MeltProtocol B: Acetic Anhydride / Amine
Target Scaffold Quinazoline-2,4(1H,3H)-dione3-Substituted Quinazolin-4(3H)-one
Reagent Stoichiometry 1.0 eq SM : 15.0 eq Urea1.0 eq SM : 5.0 eq Ac₂O : 1.2 eq R-NH₂
Reaction Temperature 200 °C140 °C (Step 1) / 80–100 °C (Step 2)
Reaction Time 3 hours4 hours (Step 1) + 6 hours (Step 2)
Primary Byproducts NH₃ (gas), H₂O (gas)AcOH, H₂O
Purification Method Aqueous precipitationVacuum distillation & Recrystallization

Experimental Workflows

Protocol A: Solvent-Free Urea Melt Synthesis

Objective: Synthesis of 8-bromo-7-methylquinazoline-2,4(1H,3H)-dione.

  • Preparation: In a heavy-walled borosilicate round-bottom flask, combine 2-amino-3-bromo-4-methylbenzoic acid (2.30 g, 10 mmol, 1.0 eq) and finely powdered urea (9.00 g, 150 mmol, 15.0 eq).

  • Thermal Activation: Equip the flask with a reflux condenser open to an inert gas bubbler (to safely vent NH₃ gas). Submerge the flask in a pre-heated sand bath or heating mantle at 200 °C.

  • Melt Phase: Stir the resultant melt vigorously for 3 hours. The mixture will initially liquefy and subsequently become highly viscous as the dione product forms and the urea decomposes.

  • Quenching: Carefully remove the flask from the heat source. While the mixture is still hot (approx. 100 °C), slowly pour the melt into 150 mL of vigorously stirred ice-water.

  • Isolation: Collect the resulting pale yellow precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual urea and water-soluble impurities. Dry in a vacuum oven at 60 °C for 15 hours.

    • Self-Validating Checkpoint: The extreme hydrophobicity of the quinazolinedione ensures it precipitates quantitatively in water, whereas unreacted urea and polar intermediates remain dissolved. A high isolated yield (>90%) directly validates successful cyclization.

Protocol B: Two-Step Benzoxazinone/Quinazolinone Synthesis

Objective: Synthesis of 3-substituted 8-bromo-7-methylquinazolin-4(3H)-one.

  • Benzoxazinone Formation: Suspend 2-amino-3-bromo-4-methylbenzoic acid (2.30 g, 10 mmol, 1.0 eq) in acetic anhydride (5.10 g, 50 mmol, 5.0 eq). Heat the mixture to reflux (140 °C) under a nitrogen atmosphere for 4 hours.

  • Vacuum Distillation: Cool the reaction to 50 °C. Attach the flask to a rotary evaporator and remove all excess acetic anhydride and byproduct acetic acid under high vacuum until a solid crude benzoxazinone residue remains.

    • Self-Validating Checkpoint: Perform an immediate IR scan of the crude solid. The disappearance of the broad -OH stretch (3300–2500 cm⁻¹) and the appearance of a sharp lactone/oxazine carbonyl stretch (~1750 cm⁻¹) confirms complete conversion and dictates readiness for Step 3.

  • Amine Condensation: Dissolve the crude benzoxazinone in anhydrous ethanol or DMF (20 mL). Add the desired primary amine (e.g., aniline, 1.2 eq). Reflux the mixture for 6 hours (3[3]).

  • Crystallization: Cool the mixture to room temperature and pour it into crushed ice. Filter the precipitated quinazolinone, wash with cold ethanol, and recrystallize from an appropriate solvent.

Analytical Validation & Self-Validating Systems

To guarantee the integrity of the synthesized scaffolds, the following orthogonal analytical techniques must be employed to validate the structural transformations:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The starting material (C₈H₈BrNO₂, Exact Mass: 228.97) will exhibit a distinct mass shift depending on the pathway. Protocol A yields a mass of m/z 255 [M+H]⁺, confirming the incorporation of the urea carbon and nitrogen minus the expelled NH₃ and H₂O. Protocol B's benzoxazinone intermediate will show m/z 254 [M+H]⁺.

  • Nuclear Magnetic Resonance (¹H NMR): In Protocol A, the successful dual condensation is self-validated by the complete disappearance of the highly deshielded carboxylic acid proton (~13.0 ppm) and the broad primary amine signal (~6.5 ppm), replaced by two distinct, highly exchangeable imide/amide -NH protons in the 11.0–12.0 ppm range.

  • Thin Layer Chromatography (TLC): The starting anthranilic acid is highly polar and will streak or show a low R_f on silica gel (using e.g., EtOAc/Hexanes). The cyclized quinazolinone and benzoxazinone products lack the free carboxylic acid, resulting in a significantly higher R_f and tighter spot resolution, providing an immediate, visual self-validating system during the reaction course.

References

  • Title: WO2015027222A2 - Certain chemical entities, compositions, and methods Source: Google Patents URL
  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: PMC URL
  • Title: Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 8-Bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anticancer agents, and antimicrobial therapeutics[1]. Functionalization of this core via palladium-catalyzed cross-coupling is a critical synthetic strategy. However, the Suzuki-Miyaura coupling of 8-Bromo-7-methylquinazolin-4(3H)-one presents unique stereoelectronic challenges that lead to frequent reaction failures under standard conditions.

As an Application Scientist, it is crucial to understand the causality behind these failures:

  • Severe Steric Hindrance: The 8-position is flanked by the N1 atom of the pyrimidine ring and the 7-methyl group. This dual ortho-steric effect severely impedes the transmetalation and reductive elimination steps of the catalytic cycle.

  • Electronic Deactivation & Catalyst Poisoning: While the electron-deficient nature of the fused pyrimidine ring facilitates initial oxidative addition into the C8-Br bond, the adjacent coordinating nitrogen and oxygen atoms can competitively bind to the palladium center, leading to off-cycle resting states or catalyst deactivation [2].

To overcome these barriers, the selection of the ligand, base, and solvent system must be strictly controlled to maintain a self-validating, high-turnover catalytic system.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C8-Br Activation) Pd0->OxAdd 8-Br-7-Me-QZ TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Pd(II) Complex + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) - Boric Acid RedElim->Pd0 8-Ar-7-Me-QZ

Catalytic cycle of the Suzuki coupling for 8-Bromo-7-methylquinazolin-4(3H)-one.

Causality in Experimental Design

Do not treat cross-coupling as a generic recipe; every reagent choice must address the specific microenvironment of the 8-bromo-7-methyl system.

  • Catalyst Selection (The Bite Angle Effect): Standard Pd(PPh3)4 often stalls at the reductive elimination phase due to the steric bulk of the 7-methyl group. We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The large bite angle (99°) of the dppf ligand enforces a sterically strained geometry on the Pd(II) intermediate, which thermodynamically drives the hindered reductive elimination step, forcing the C-C bond formation [3].

  • Base and Solvent Synergy: A biphasic system of 1,4-Dioxane/H₂O (4:1 v/v) with K₂CO₃ is optimal. The water is not merely a co-solvent; it is mechanistically required to hydroxylate the arylboronic acid, forming the reactive boronate species[R-B(OH)₃]⁻ that undergoes transmetalation. Dioxane provides excellent solubility for the quinazolinone substrate at elevated temperatures [4].

  • Atmospheric Control: Strict degassing is mandatory. Oxygen promotes the homocoupling of boronic acids (forming biaryls) and oxidizes the electron-rich phosphine ligands, rapidly terminating the catalytic cycle [5].

Reaction Optimization Data

The following table synthesizes quantitative optimization data, demonstrating the causality between reagent selection and reaction yield for this specific hindered substrate.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3)4Na₂CO₃ (2.0)Toluene/H₂O (4:1)901642%Sluggish reductive elimination due to steric clash with the 7-Me group.
Pd(PPh3)4K₂CO₃ (2.5)Dioxane/H₂O (4:1)901658%Improved substrate solubility, but catalyst turnover remains limited.
Pd(dppf)Cl₂ K₂CO₃ (2.5) Dioxane/H₂O (4:1) 90 12 89% Optimal bite angle accelerates C-C bond formation; clean conversion.
Pd(dppf)Cl₂Cs₂CO₃ (2.5)DMF/H₂O (4:1)100884%Faster kinetics, but trace hydrolysis of the quinazolinone core observed.
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene/H₂O (4:1)1001292%Excellent alternative for highly deactivated or ortho-substituted boronic acids.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process visual and chromatographic checks are embedded to ensure the integrity of the reaction at every phase.

Workflow Step1 1. Reagent Prep Substrate + Boronic Acid Step2 2. Catalysis Pd(dppf)Cl2 + K2CO3 Step1->Step2 Step3 3. Degassing Ar Sparging (15 min) Step2->Step3 Step4 4. Reaction 90°C, 12h in Dioxane/H2O Step3->Step4 Step5 5. Purification Extraction & Flash Column Step4->Step5

Step-by-step experimental workflow for the optimized Suzuki coupling protocol.

Step-by-Step Methodology

Phase 1: Assembly and Degassing (Critical for Catalyst Lifespan)

  • Charge the Reactor: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-7-methylquinazolin-4(3H)-one (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.3 mmol, 1.3 equiv), and anhydrous K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Solvent Addition: Add 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL).

  • Deoxygenation: Sparge the biphasic mixture with ultra-pure Argon gas for exactly 15 minutes. Causality: Failing to remove dissolved oxygen will result in the immediate oxidation of the phosphine ligand upon catalyst addition, permanently killing the reaction.

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Reseal the flask.

    • Validation Checkpoint 1: Upon heating, the suspension should transition to a deep red/orange homogeneous mixture, indicating the formation of the active soluble Pd(0) species.

Phase 2: Reaction Execution and Monitoring 5. Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent phases. 6. In-Process Monitoring: After 4 hours, sample the organic layer under Argon. Perform Thin Layer Chromatography (TLC) using 5% MeOH in Dichloromethane (DCM) as the eluent.

  • Validation Checkpoint 2: The starting material (UV active at 254 nm) should be significantly diminished, replaced by a lower Rf fluorescent product spot. If a black precipitate (palladium black) is observed on the flask walls, the catalyst has aggregated and died; cool and re-subject with fresh catalyst if starting material remains.

Phase 3: Quenching and Purification 7. Workup: Once TLC indicates complete consumption of the bromide (typically 10-12 hours), cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). 8. Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. 9. Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. 10. Chromatography: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 5% MeOH in DCM) to afford the pure 8-aryl-7-methylquinazolin-4(3H)-one derivative.

References

  • Mphahlele, M. J., et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 2018.[Link]

  • "Suzuki reaction." Wikipedia, The Free Encyclopedia.[Link]

  • "Suzuki Coupling." Organic Chemistry Portal.[Link]

  • "Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate." ResearchGate, 2024.[Link]

  • "Suzuki-Miyaura Cross-Coupling Reaction." Fisher Scientific.[Link]

Sources

Application Note: Functionalization of C8 Position in 7-Methylquinazolin-4(3H)-one

[1][2]

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants, and antimicrobial agents. While functionalization at the C2 and N3 positions is well-established, the C8 position remains a synthetic bottleneck, particularly in the presence of a 7-methyl substituent .

This application note provides a definitive technical guide for functionalizing the C8 position of 7-methylquinazolin-4(3H)-one. The presence of the 7-methyl group introduces unique steric constraints (ortho-effect) and electronic activation that complicate standard electrophilic aromatic substitution (EAS). We present two validated workflows:

  • Late-Stage C-H Activation: A Rh(III)-catalyzed, directing-group-assisted protocol for direct C8 functionalization.

  • De Novo Assembly: A robust cyclization strategy from pre-functionalized anthranilic acids for accessing sterically demanding C8 analogues.

Scientific Background & Strategic Analysis

The Regioselectivity Challenge

The 7-methylquinazolin-4(3H)-one system presents a specific regiochemical landscape. The 7-methyl group is an electron-donating group (EDG) that activates the ortho (C6 and C8) positions.

  • C6 Position: Sterically accessible and electronically activated. Standard halogenation (e.g., NIS, NBS) predominantly targets C6.

  • C8 Position: Sterically hindered by the adjacent 7-methyl group and the peri-interaction with the N1 lone pair. However, C8 is the ideal site for Directed C-H Activation because it is geometrically accessible to transition metals coordinated to N1 (or an N3-directing group).

Strategic Roadmap

To overcome the inherent preference for C6 functionalization, we employ Chelation-Assisted C-H Activation . By installing a transient or removable Directing Group (DG) at N3, we force the metal catalyst (Rh or Pd) to form a 5-membered metallacycle at C8, overriding the steric repulsion of the 7-methyl group.

RegioselectivityMapCore7-Methylquinazolin-4(3H)-oneC6C6 Position:Activated by 7-MeSterically OpenTarget of EASCore->C6ElectrophilicSubstitutionC8C8 Position:Activated by 7-MeSterically HinderedTarget of Directed C-H ActivationCore->C8Transition MetalCatalysisN1N1 Position:Directing SiteCoordinates Metal CatalystCore->N1CoordinationN1->C8Directs Metal(5-membered ring)

Figure 1: Regioselectivity map showing the divergent reactivity of the C6 and C8 positions.

Protocol A: Rh(III)-Catalyzed C8-Arylation (Direct C-H Activation)

Objective: Direct introduction of aryl groups at C8 using a removable N-(2-pyridyl) directing group. Mechanism: The pyridine ring at N3 coordinates with the Rh(III) catalyst, positioning it to activate the C8-H bond via a concerted metalation-deprotonation (CMD) mechanism, forming a rhodacycle intermediate.

Materials & Reagents[4][5][6][7][8]
  • Substrate: 3-(Pyridin-2-yl)-7-methylquinazolin-4(3H)-one (Synthesized via condensation of 2-amino-4-methylbenzoic acid with 2-aminopyridine).

  • Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer).

  • Additive: AgSbF₆ (Silver hexafluoroantimonate) – abstracts chloride to generate the active cationic Rh species.

  • Coupling Partner: Aryl diazonium tetrafluoroborate (Ar-N₂⁺BF₄⁻) or Aryl silane.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Experimental Procedure
  • Catalyst Activation: In a glovebox or under Ar, charge a sealed tube with [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%). Add DCE (2.0 mL) and stir for 10 min at RT to generate the active cationic species.

  • Substrate Addition: Add 3-(pyridin-2-yl)-7-methylquinazolin-4(3H)-one (0.2 mmol, 1.0 equiv).

  • Coupling: Add the Aryl Diazonium salt (1.5 equiv).

  • Reaction: Seal the tube and heat to 60–80 °C for 12 hours. Note: The 7-methyl group increases steric bulk; higher temperatures may be required compared to des-methyl analogues.

  • Workup: Cool to RT. Filter through a celite pad (eluting with DCM). Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • DG Removal (Optional): To remove the pyridyl group, treat the product with MeOTf followed by basic hydrolysis (NaOH/MeOH), or use oxidative cleavage conditions (e.g., ceric ammonium nitrate) depending on stability.

Critical Considerations for 7-Methyl Substrates
  • Steric Clash: The 7-methyl group is ortho to the C8 reaction site. Coupling partners with ortho-substituents (e.g., o-tolyl diazonium) will show significantly reduced yields (20-40%) due to severe steric crowding. Para-substituted aryl partners are recommended.

  • Electronic Effect: The 7-methyl group makes the ring more electron-rich, which generally facilitates the oxidative addition step but may stabilize the rhodacycle, making the reductive elimination rate-limiting.

Protocol B: De Novo Synthesis (The "Fail-Safe" Method)

Objective: Synthesis of C8-functionalized 7-methylquinazolinones when C-H activation fails (e.g., for bulky C8 substituents). Logic: Instead of fighting sterics on the final scaffold, the C8 substituent is installed on the anthranilic acid precursor before ring closure.

Materials
  • Precursor: 2-Amino-4-methyl-3-bromo-benzoic acid (Commercially available or synthesized via bromination of 2-amino-4-methylbenzoic acid).

  • Reagents: Formamide (for unsubstituted C2), Urea (for C2-OH), or Aldehydes (for C2-Aryl).

Workflow
  • Suzuki Coupling (Pre-cyclization):

    • React 2-amino-4-methyl-3-bromo-benzoic acid with Aryl Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ in Dioxane/H₂O at 90 °C.

    • Result: 2-Amino-4-methyl-3-aryl-benzoic acid.

  • Niementowski Cyclization:

    • Reflux the Suzuki product in Formamide (excess) at 140–160 °C for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6] Thermal condensation forms the pyrimidine ring.

  • Isolation: Pour reaction mixture into ice water. The precipitate is the pure C8-functionalized 7-methylquinazolinone.

Comparison of Methods
FeatureProtocol A (C-H Activation)Protocol B (De Novo)
Step Count Short (1 step from core)Long (3-4 steps from raw materials)
Regioselectivity High (>95:5 C8:C6)Absolute (100% C8)
Steric Tolerance Low (Sensitive to 7-Me clash)High (Builds C8 before closure)
Atom Economy HighModerate
Best For Late-stage diversificationScale-up of specific targets

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the critical role of the directing group.

CatalyticCycleStartRh(III) Species(Active Catalyst)CoordN-Coordination(Directing Group)Start->CoordSubstrate BindingCH_ActC8-H Activation(Rhodacycle Formation)Coord->CH_Act-AcOH / CMDInsMigratory Insertion(Ar-Rh Species)CH_Act->Ins+ Ar-N2+ProdReductive Elimination(C8-Ar Product)Ins->ProdC-C Bond FormationProd->StartRegeneration

Figure 2: Catalytic cycle for Rh(III)-catalyzed C8-arylation. The formation of the 5-membered rhodacycle is the selectivity-determining step.

References

  • Rh(III)

    • Title: Rhodium(III)-Catalyzed C–H Activation of Quinazolin-4(3H)-ones.

    • Source:Organic & Biomolecular Chemistry, 2020.[6]

    • URL:[Link]

  • C8-Selective Arylation of Quinoline N-Oxides (Analogous Mechanism)

    • Title: Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides.[2][7]

    • Source:ACS Catalysis, 2015.[7]

    • URL:[Link]

  • Rh(III)

    • Title: Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides: Regioselective C-Br and C-N Bond Formation.[8][9][10]

    • Source:Journal of Organic Chemistry, 2019.[8]

    • URL:[Link][10]

  • Biological Relevance of C8-Substituted Quinazolinones

    • Title: Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors.
    • Source:BioRxiv, 2024.
    • URL:[Link]

  • General Review on Quinazolinone Functionalization

    • Title: Recent advances in metal-catalyzed C-H functionalization of pyrimidinones, quinazolinones and fused quinazolinones.

    • Source:Chimica, 2021.
    • URL:[Link]

Application Note: Scalable Synthesis of 8-Bromo-7-methylquinazolin-4(3H)-one via Formamide-Mediated Cyclodehydration

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

Quinazolin-4(3H)-ones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The target molecule, 8-bromo-7-methylquinazolin-4(3H)-one , is particularly valuable for Structure-Activity Relationship (SAR) investigations.

The specific substitution pattern provides two critical synthetic and biological handles:

  • 8-Bromo Substituent: Acts as a versatile electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings).

  • 7-Methyl Group: Provides a lipophilic contact point and a steric boundary that can significantly influence target binding affinity and dictate the regioselectivity of subsequent functionalizations.

Mechanistic Pathway: The Niementowski Synthesis

The preparation of 8-bromo-7-methylquinazolin-4(3H)-one relies on the Niementowski quinazoline synthesis, a classical thermal condensation first reported in 1895[1]. This one-pot reaction utilizes 2-amino-3-bromo-4-methylbenzoic acid (CAS 320740-35-0)[2] and excess formamide, which serves a dual role as both the high-boiling solvent and the C1-N3 atom source[3].

The reaction proceeds through a thermally-driven cascade mechanism:

  • Formylation: Nucleophilic attack of the anthranilic acid's primary amine onto the carbonyl carbon of formamide yields a 2-formamidobenzoic acid intermediate.

  • Amidation: At elevated temperatures (>130 °C), formamide partially decomposes to liberate ammonia. This in situ generated ammonia converts the carboxylic acid into an amide, forming a 2-formamidobenzamide intermediate.

  • Cyclodehydration: An intramolecular condensation occurs between the amide nitrogen and the formyl carbonyl, expelling a molecule of water to close the pyrimidine ring and yield the thermodynamically stable quinazolin-4(3H)-one core[1].

Mechanism A 2-Amino-3-bromo- 4-methylbenzoic acid (CAS: 320740-35-0) C 2-Formamido-3-bromo- 4-methylbenzoic acid (Intermediate 1) A->C Heat (130-150°C) - H2O B Formamide (Reagent & Solvent) B->C Heat (130-150°C) - H2O D 2-Formamido-3-bromo- 4-methylbenzamide (Intermediate 2) C->D + NH3 (from Formamide) - H2O E 8-Bromo-7-methyl- quinazolin-4(3H)-one (Target Product) D->E Cyclization - H2O

Figure 1: Mechanistic pathway of the Niementowski synthesis of 8-bromo-7-methylquinazolin-4(3H)-one.

Experimental Protocol & Causality

This protocol is designed as a self-validating system. In-process controls (IPC) ensure that the reaction does not prematurely stall at the acyclic intermediate stage.

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountFunction
2-Amino-3-bromo-4-methylbenzoic acid230.061.010.0 gStarting Material
Formamide45.0415.026.0 mLReagent / Solvent
Ice Water18.02N/A200 mLAnti-solvent
Step-by-Step Methodology

Workflow Step1 Step 1: Reagent Mixing Combine Anthranilic Acid + Formamide Step2 Step 2: Thermal Activation Heat at 150°C for 8-12 hours Step1->Step2 Step3 Step 3: Precipitation Quench in ice-water to crystallize Step2->Step3 Step4 Step 4: Isolation Vacuum filtration & water wash Step3->Step4 Step5 Step 5: Purification Recrystallization (EtOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

  • Reagent Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-3-bromo-4-methylbenzoic acid (10.0 g, 43.4 mmol) in formamide (26.0 mL, ~15 equivalents).

    • Causality: The massive excess of formamide is critical. It drives the equilibrium of the dehydration steps forward and acts as a solvent with a high boiling point (210 °C), allowing the reaction to reach the necessary activation energy without requiring a pressurized vessel.

  • Thermal Activation: Heat the vigorously stirring mixture to 150 °C using a silicone oil bath. Maintain this temperature for 8 to 12 hours.

    • Causality: Temperatures below 130 °C will stall the reaction at the 2-formamidobenzoic acid stage. 150 °C ensures sufficient thermal energy for the generation of ammonia from formamide and the final cyclodehydration step.

  • In-Process Control (IPC): After 8 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS. The reaction is complete when the starting material (m/z 230/232) and the acyclic intermediate (m/z 257/259) are consumed, and the product mass dominates.

  • Precipitation: Once complete, remove the flask from the heat source and allow it to cool to approximately 60 °C. Slowly pour the warm mixture into 200 mL of vigorously stirred ice-water.

    • Causality: Formamide and the water byproducts are infinitely miscible with water. The target quinazolinone, lacking water-solubilizing groups, rapidly crystallizes out of the aqueous phase. Quenching while slightly warm prevents the product from crystallizing as an unmanageable block inside the flask, ensuring a fine, easily filterable precipitate.

  • Isolation & Purification: Collect the crude off-white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual formamide. Dry the solid in a vacuum oven at 60 °C overnight. If necessary, recrystallize from hot ethanol to achieve >98% purity.

Analytical Characterization

To validate the structural integrity of the synthesized 8-bromo-7-methylquinazolin-4(3H)-one, the following analytical data should be observed.

Analytical TechniqueExpected Signals / ObservationsStructural Correlation
1H NMR (DMSO-d6) ~12.2 ppm (br s, 1H)Secondary amine/amide (N-H) of the quinazolinone ring
~8.1 ppm (s, 1H)C2-H proton of the quinazolinone ring
~8.0 ppm (d, J = 8.0 Hz, 1H)C5-H aromatic proton (deshielded by peri-carbonyl)
~7.4 ppm (d, J = 8.0 Hz, 1H)C6-H aromatic proton
2.5 ppm (s, 3H)C7-Methyl group protons
LC-MS (ESI+) m/z 239.0 / 241.0 [M+H]+1:1 isotopic pattern confirming the presence of one Bromine atom
Melting Point > 250 °CHigh thermal stability typical of halogenated quinazolin-4(3H)-ones

Troubleshooting & Process Optimization

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (LC-MS shows m/z 257/259) Reaction stalled at the 2-formamidobenzoic acid intermediate due to insufficient ammonia generation or low thermal energy.Increase reaction temperature to 150–160 °C. Ensure the reaction vessel is not completely open to air, allowing some ammonia retention.
Gummy/Oily Product upon Quenching Product crashed out too quickly, trapping formamide and impurities within an amorphous matrix.Re-dissolve the crude oil in hot ethanol and slowly add water dropwise until crystallization begins. Allow to cool gradually.
Low Yield Hydrolysis of the product back to the acyclic intermediate during a prolonged aqueous quench.Perform the ice-water quench rapidly and filter immediately. Do not leave the product suspended in the aqueous formamide mixture overnight.

References[1] Title: Niementowski quinazoline synthesis

Sources

Application Note: Precision Synthesis of Bromo-Methyl Quinazoline Derivatives via Niementowski Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). This application note details the synthesis of 6-bromo-2-methylquinazolin-4(3H)-one and related derivatives using the Niementowski cyclocondensation. While the classical Niementowski reaction involves the thermal fusion of anthranilic acids with amides, this guide prioritizes a modified mechanistic pathway via a benzoxazinone intermediate to ensure regiochemical fidelity and high yields for 2-methyl substituted derivatives. We provide validated protocols for both microwave-assisted (high-throughput) and classical thermal (scale-up) methodologies, specifically optimized for halogenated substrates.

Mechanistic Insight & Strategic Planning

The Challenge of Bromo-Methyl Derivatives

Synthesizing bromo-methyl quinazolines presents a dual challenge:

  • Electronic Deactivation: The bromine atom on the anthranilic acid ring (typically at the 5-position to yield 6-bromoquinazolines) is electron-withdrawing. This reduces the nucleophilicity of the aniline nitrogen, potentially stalling the initial attack on the amide/anhydride electrophile.

  • Steric/Thermal Instability: The classical Niementowski conditions (fusion at 180°C+) can lead to decarboxylation or tar formation before cyclization occurs.

The "Benzoxazinone Shunt" Strategy

To overcome the low reactivity of 5-bromoanthranilic acid, we utilize a cyclodehydration-first strategy . Instead of reacting directly with acetamide, we react the anthranilic acid with acetic anhydride. This rapidly closes the ring to form a highly electrophilic 3,1-benzoxazin-4-one intermediate. Subsequent reaction with an ammonia source (or primary amine) opens this ring and re-closes it to the thermodynamically stable quinazolinone.

Why this matters: This pathway avoids the high activation energy required for the direct condensation of the deactivated aniline with a standard amide.

Mechanistic Pathway Diagram

Niementowski_Mechanism cluster_0 Activation Phase Start 5-Bromoanthranilic Acid Inter1 N-Acetyl Anthranilic Acid Start->Inter1 N-Acylation Reagent1 Acetic Anhydride (Ac2O) Reagent1->Inter1 Inter2 6-Bromo-2-methyl- 3,1-benzoxazin-4-one Inter1->Inter2 Cyclodehydration (-H2O) Inter3 Open Amide Intermediate Inter2->Inter3 Ring Opening (Nucleophilic Attack) Reagent2 Ammonia / Amine (NH3 / R-NH2) Reagent2->Inter3 Product 6-Bromo-2-methyl- quinazolin-4(3H)-one Inter3->Product Recyclization (-H2O)

Figure 1: The modified Niementowski pathway utilizing the benzoxazinone intermediate for efficient synthesis of 2-methyl derivatives.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, small scale (100 mg - 1 g).

Reagents:

  • 5-Bromoanthranilic acid (1.0 equiv)

  • Acetic Anhydride (3.0 equiv)

  • Ammonium Acetate (5.0 equiv) - Acts as the ammonia source

  • Solid Support: Montmorillonite K-10 or Silica Gel (Optional, for solvent-free)

Workflow:

  • Mixing: In a microwave-safe vial (10 mL), mix 5-bromoanthranilic acid (216 mg, 1 mmol) with acetic anhydride (0.3 mL) and ammonium acetate (385 mg, 5 mmol).

  • Irradiation: Seal the vial. Irradiate in a dedicated synthesis microwave (e.g., Biotage or CEM) at 140°C for 10-15 minutes .

    • Note: If using a domestic microwave (not recommended for rigorous data), use a silica paste method: adsorb reagents onto silica, mix, and irradiate in short 30s bursts.

  • Work-up:

    • Cool the vial to room temperature.

    • Add ice-cold water (5 mL) and sonicate to break up the solid mass.

    • The product, 6-bromo-2-methylquinazolin-4(3H)-one , will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Yield: 85-92%

Protocol B: Classical Benzoxazinone Route (Scale-Up)

Best for: Gram-scale synthesis, high purity requirements.

Step 1: Isolation of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

  • Reflux: Suspend 5-bromoanthranilic acid (10 g, 46 mmol) in acetic anhydride (30 mL).

  • Heating: Heat to reflux (

    
    ) for 1 hour. The solid will dissolve, and the solution will turn clear/yellowish.
    
  • Crystallization: Cool the mixture to

    
    . The benzoxazinone intermediate will crystallize out.[1]
    
  • Filtration: Filter the solid rapidly (anhydride is moisture sensitive). Wash with dry hexane or ether.

    • Checkpoint: Verify formation by IR (distinct carbonyl shift) or TLC.

Step 2: Conversion to Quinazolinone

  • Reaction: Take the crude benzoxazinone (from Step 1) and suspend it in formamide (30 mL) or treat with excess ammonium acetate in acetic acid.

    • For 3-substituted derivatives: React with the corresponding aniline (R-NH2) in refluxing acetic acid.

  • Heating: Heat at

    
     for 2-4 hours.
    
  • Quench: Pour the reaction mixture onto crushed ice (200 g).

  • Isolation: Filter the precipitate. Wash copiously with water to remove excess formamide/acetic acid.

  • Drying: Dry in a vacuum oven at

    
    .
    

Expected Yield: 75-85% (over two steps)

Data Summary & Troubleshooting

Comparative Metrics
ParameterClassical Thermal (Direct)Benzoxazinone Route (Protocol B)Microwave-Assisted (Protocol A)
Reaction Time 6 - 12 Hours3 - 5 Hours10 - 20 Minutes
Temperature >160°C130 - 140°C140°C
Yield (Bromo-Methyl) 40 - 55%75 - 85%85 - 92%
Purity (Crude) Low (Tar formation)HighHigh
Solvent Usage High (DMF/DMSO often used)Moderate (Acetic Acid)Low / Solvent-Free
Troubleshooting Guide
  • Problem: Low Solubility of Product.

    • Cause: Bromo-quinazolines are highly crystalline and lipophilic.

    • Solution: Use DMF or DMSO for NMR characterization. For recrystallization, use a mixture of Ethanol and DMF (9:1). Do not attempt to dissolve solely in Ethanol.

  • Problem: Incomplete Cyclization (Step 2).

    • Observation: Presence of "Open Amide" intermediate (see Figure 1) in LCMS.

    • Solution: The ring closure requires dehydration.[2][3] Ensure the reaction temperature is above

      
      . If using acetic acid solvent, add a catalytic amount of sodium acetate to buffer the system and assist dehydration.
      
  • Problem: Sublimation.

    • Observation: White crystals on the condenser walls.

    • Solution: 5-bromoanthranilic acid can sublime. Ensure the reflux is efficient or use a sealed vessel (Microwave) to contain reactants.

References

  • Niementowski, S. (1895).[3][4][5][6][7] "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie, 51(1), 564–572.[4]

  • Alexandre, F. R., et al. (2002).[6][7][8] "Microwave-assisted Niementowski synthesis of 4(3H)-quinazolinones". Tetrahedron Letters, 43(21), 3911-3913.

  • Desai, A. R., & Desai, K. R. (2005).[9] "Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones". Arkivoc, 2005(13), 98-108.[9]

  • BenchChem Technical Support. (2025). "The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide".

  • Khajavi, M. S., et al. (1998).[6] "Microwave irradiation promoted the Niementowski reaction".[6][7][10][11] Journal of Chemical Research, 1998.

Sources

Application Notes and Protocols for N3-Alkylation of 8-Bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N3-Functionalized Quinazolinones

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and anticonvulsant activities.[1][2] Functionalization of the quinazolinone ring system is a key strategy for modulating the pharmacological profile of these molecules. Specifically, alkylation at the N3 position offers a critical vector for introducing molecular diversity, influencing properties such as solubility, metabolic stability, and target engagement.[3][4] This guide provides a detailed technical overview of the reagents and protocols for the selective N3-alkylation of 8-bromo-7-methylquinazolin-4(3H)-one, a substrate poised for further elaboration in drug discovery programs.

Mechanistic Considerations: N3- vs. O-Alkylation

The alkylation of quinazolin-4(3H)-ones presents a classic case of ambident nucleophilicity, with the potential for reaction at either the N3-nitrogen or the O4-oxygen. However, under typical basic conditions, N3-alkylation is the overwhelmingly favored pathway.[5][6] This regioselectivity can be rationalized by considering the electronic and steric environment of the deprotonated quinazolinone anion.

The reaction proceeds via the formation of a resonance-stabilized anion upon deprotonation of the N3-proton by a suitable base. While the negative charge is delocalized over the N3, C4, and O4 atoms, the nitrogen atom is generally a softer and more nucleophilic center compared to the harder oxygen atom.[7] According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the interaction between the soft nitrogen nucleophile and a soft alkyl halide electrophile is more favorable, leading to the formation of the N-alkylated product.[7][8]

N3 vs O-Alkylation cluster_0 Deprotonation cluster_1 Alkylation Pathways Quinazolinone 8-Bromo-7-methylquinazolin-4(3H)-one Anion Ambident Anion Quinazolinone->Anion + Base Base Base (e.g., K2CO3) N-Alkylation N3-Alkylated Product (Major) Anion->N-Alkylation Nucleophilic Attack (N3) O-Alkylation O-Alkylated Product (Minor) Anion->O-Alkylation Nucleophilic Attack (O4) Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->N-Alkylation Alkyl_Halide->O-Alkylation

Caption: Regioselectivity in the alkylation of quinazolinones.

Reagents and Reaction Conditions for N3-Alkylation

The successful and selective N3-alkylation of 8-bromo-7-methylquinazolin-4(3H)-one hinges on the appropriate choice of alkylating agent, base, and solvent. A summary of commonly employed reagents and conditions is presented below.

Reagent Type Examples Typical Reaction Conditions Key Considerations
Alkylating Agents Alkyl halides (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide), Dialkyl sulfates (e.g., dimethyl sulfate)1.0 - 1.5 equivalents relative to the quinazolinoneThe reactivity of the alkylating agent (I > Br > Cl) will influence reaction times and temperatures. Sterically hindered alkyl halides may require more forcing conditions.
Bases Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH)1.1 - 2.0 equivalentsThe choice of base is critical for efficient deprotonation. K₂CO₃ is a mild and commonly used base. NaH is a stronger, non-nucleophilic base suitable for less acidic substrates.
Solvents N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone, Dimethyl sulfoxide (DMSO)Anhydrous conditions are recommendedAprotic polar solvents are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the quinazolinone anion.

Experimental Protocol: General Procedure for N3-Alkylation

This protocol provides a general methodology for the N3-alkylation of 8-bromo-7-methylquinazolin-4(3H)-one. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific alkylating agents.

Experimental_Workflow A 1. Reagent Preparation - Dissolve 8-bromo-7-methylquinazolin-4(3H)-one in anhydrous solvent. B 2. Addition of Base - Add the base (e.g., K2CO3) to the solution. A->B C 3. Stirring - Stir the mixture at room temperature for 30-60 minutes. B->C D 4. Addition of Alkylating Agent - Add the alkylating agent dropwise. C->D E 5. Reaction Monitoring - Monitor the reaction progress by TLC or LC-MS. D->E F 6. Work-up - Quench the reaction with water and extract with an organic solvent. E->F G 7. Purification - Purify the crude product by column chromatography or recrystallization. F->G

Caption: General workflow for N3-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 8-bromo-7-methylquinazolin-4(3H)-one (1.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. The concentration will depend on the scale of the reaction, but a starting point of 0.1-0.5 M is common.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the stirred solution.

  • Initial Stirring: Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium salt of the quinazolinone.

  • Alkylating Agent Addition: Add the desired alkylating agent (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Progress: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N3-alkylated product.

Troubleshooting

Issue Potential Cause Suggested Solution
Low or No Conversion Insufficiently strong base; Low reaction temperature; Inactive alkylating agentUse a stronger base (e.g., NaH). Increase the reaction temperature. Check the purity and reactivity of the alkylating agent.
Formation of O-Alkylated Product Reaction conditions favoring O-alkylation (e.g., use of silver salts)Ensure the reaction is performed under standard basic conditions without additives that could promote O-alkylation. Confirm product structure by 2D NMR.[6]
Multiple Products Side reactions (e.g., over-alkylation if a dihaloalkane is used); Decomposition of starting material or productUse a controlled stoichiometry of the alkylating agent. Run the reaction at a lower temperature. Ensure an inert atmosphere to prevent degradation.
Difficult Purification Similar polarity of starting material and productOptimize the eluent system for column chromatography. Consider derivatization to alter polarity for easier separation.

Conclusion

The N3-alkylation of 8-bromo-7-methylquinazolin-4(3H)-one is a robust and reliable transformation that provides a gateway to a diverse range of novel chemical entities for drug discovery and development. By carefully selecting the appropriate reagents and meticulously controlling the reaction conditions, researchers can achieve high yields and excellent regioselectivity for the desired N3-alkylated products. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and exploration of this important class of molecules.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Kim, K. E., Comber, J. R., Pursel, A. J., Hobby, G. C., McCormick, C. J., Fisher, M. F., Marasa, K., & Perry, B. (2024).
  • Kim, K. E., Comber, J. R., Pursel, A. J., Hobby, G. C., McCormick, C. J., Fisher, M. F., Marasa, K., & Perry, B. (2024).
  • Gesinde, F., Saroya, M., Chou, C., & Kim, K. E. (n.d.). Understanding the Reactivity of 4(3H)
  • Kim, K. E., Comber, J. R., Pursel, A. J., Hobby, G. C., McCormick, C. J., Fisher, M. F., Marasa, K., & Perry, B. (2024).
  • Kim, K. E., Comber, J. R., Pursel, A. J., Hobby, G. C., McCormick, C. J., Fisher, M. F., Marasa, K., & Perry, B. (2024).
  • (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • Nathubhai, A., Patterson, R., Woodman, T. J., Sharp, H. E. C., Chui, M. T. Y., Chung, H. H. K., Lau, S. W. S., Zheng, J., Lloyd, M. D., Thompson, A. S., & Threadgill, M. D. (2011). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides.
  • (n.d.). Alkylation of 2-substitutedquinazolin-4(3H)-one with DMF-DMA. Der Pharma Chemica.
  • Nathubhai, A., Patterson, R., Woodman, T. J., Sharp, H. E. C., Chui, M. T. Y., Chung, H. H. K., Lau, S. W. S., Zheng, J., Lloyd, M. D., Thompson, A. S., & Threadgill, M. D. (2011). N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. PubMed.
  • Choi, J., Le, T., Manahan, I., & Kim, K. (n.d.).
  • Osarumwense, P. O., Edema, M. O., Usifoh, O., & Marvis, E. (2017). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H). ijstr.
  • (n.d.).
  • (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. PMC.
  • (n.d.). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PMC.
  • (2020). 4-(3H)-quinazolinones N-3 substituted with a five membered heterocycle: A promising scaffold towards bioactive molecules.
  • (n.d.). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof.
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  • Khachatryan, D. S., et al. (2020).
  • Khachatryan, D. S., et al. (2025). N- and / or O- Alkylation of Quinazolinone Derivatives.
  • (n.d.). Design of new N3-phenyl-quinazoline-4(3H)-one candidates 2–10 with...
  • (2025). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ). Refubium.
  • Makara, G., Keserű, G. M., & Kovács, A. (n.d.). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2.
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  • (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC.
  • (2016). Why n-alkylation is more favorable than o-alkyation ?
  • (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
  • (2020). The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters.
  • (n.d.). 8-Bromo-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. PubChem.
  • (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Unknown.
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Troubleshooting & Optimization

Improving yield of 8-Bromo-7-methylquinazolin-4(3H)-one cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Optimization & Troubleshooting for 8-Bromo-7-methylquinazolin-4(3H)-one

Welcome to the Application Scientist Support Hub. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to resolve low yields and side reactions during the cyclization of sterically hindered, halogenated quinazolin-4(3H)-ones.

Diagnostic Overview: The Mechanistic Bottleneck

The synthesis of 8-bromo-7-methylquinazolin-4(3H)-one from 2-amino-3-bromo-4-methylbenzoic acid via the classic Niementowski reaction is notoriously challenging [1]. While the initial nucleophilic attack of the aniline on the formylating agent (e.g., formamide) proceeds readily, the subsequent intramolecular cyclodehydration is thermodynamically demanding.

The Causality of Low Yields: The bulky 8-bromo substituent sits adjacent to the newly forming N1-C2 bond of the pyrimidine ring. This severe steric hindrance raises the activation energy (


) required for ring closure. Researchers often attempt to overcome this by applying prolonged, harsh thermal conditions (>180°C). However, because the C–Br bond energy is relatively low, this thermal forcing inevitably leads to homolytic or nucleophilic cleavage of the halogen, resulting in a debrominated side product rather than the desired target.

Pathway SM 2-Amino-3-bromo-4-methylbenzoic acid (Starting Material) Intermediate N-Formylanthranilamide (Stalled Intermediate) SM->Intermediate Nucleophilic Attack Reagent Formamide / Heat (Formylating Agent) Reagent->Intermediate Product 8-Bromo-7-methylquinazolin-4(3H)-one (Target Product) Intermediate->Product Cyclodehydration (High Ea Barrier) SideProduct Debrominated Quinazolinone (Side Product) Intermediate->SideProduct Prolonged Heating (C-Br Cleavage)

Reaction pathway and thermal bottlenecks in quinazolin-4(3H)-one synthesis.

Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of the starting material, but the isolated yield of the cyclized product is <40%. What is happening? A: Your reaction is stalling at the N-formylanthranilamide intermediate. The mass spectrum will typically show a dominant peak at [M+18] relative to the target product mass, indicating that formylation occurred but dehydration did not. Solution: Shift from conductive thermal heating to Microwave Irradiation (MWI). MWI provides rapid, volumetric dielectric heating that efficiently overcomes the dehydration activation barrier without the prolonged exposure times that cause degradation [1].

Q2: I am observing a significant [M-79] peak in my mass spec. How do I prevent debromination? A: Prolonged heating (>4 hours) at temperatures exceeding 150°C in formamide causes thermal cleavage of the sensitive C–Br bond. Solution: Lower the reaction temperature and change the formylating agent. Instead of formamide, use a mixture of triethyl orthoformate and ammonium acetate. This method generates a highly reactive formamidine species in situ, allowing complete cyclization to occur at 120°C in under 2 hours, strictly preserving the halogen [2].

Q3: The starting material has poor solubility in the reaction mixture. Does this heterogeneity affect the yield? A: Yes. Heterogeneous mixtures lead to localized concentration gradients, localized superheating, and increased side reactions. Solution: Utilize a Deep Eutectic Solvent (DES) such as Choline Chloride:Urea (1:2). The DES acts as both a homogenizing solvent and a hydrogen-bond-donating catalyst, stabilizing the transition state during ring closure and improving overall solubility at milder temperatures [3].

Optimization Workflow

Workflow Start Analyze LC-MS Data of Crude Mixture Check1 Is intermediate mass (M+18) predominant? Start->Check1 Action1 Apply Microwave (150°C, 15 min) Check1->Action1 Yes Check2 Is debrominated mass (M-79) present? Check1->Check2 No Success Optimized Yield (>85% Purity) Action1->Success Action2 Use Orthoester/NH4OAc (120°C, 2 h) Check2->Action2 Yes Action2->Success

Troubleshooting workflow for resolving intermediate stalling and debromination.

Quantitative Method Comparison

Use the following data to select the appropriate synthetic route based on your lab's equipment and purity requirements.

Synthesis MethodReagentsTemp (°C)TimeTypical Yield (%)Debromination (%)
Traditional Thermal Formamide1806 - 8 h35 - 4515 - 25
Microwave (MWI) Formamide15015 min75 - 85< 2
Orthoester / Amine HC(OEt)₃, NH₄OAc1202 h85 - 92Not Detected
DES Catalysis Formamide, ChCl:Urea804 h70 - 80< 1
Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to ensure causality between the observed analytical data and the physical execution of the experiment.

Protocol A: Halogen-Preserving Orthoester Cyclization (Recommended)

This method avoids the harsh temperatures of formamide by utilizing triethyl orthoformate, making it ideal for the sterically hindered 8-bromo substrate [2].

  • Preparation: In a 50 mL round-bottom flask, suspend 2-amino-3-bromo-4-methylbenzoic acid (1.0 eq, 5.0 mmol) in triethyl orthoformate (15 mL).

  • Amine Addition: Add ammonium acetate (4.0 eq, 20.0 mmol) in one portion. The mixture will initially be heterogeneous.

  • Heating: Equip the flask with a reflux condenser and heat to 120°C under a nitrogen atmosphere. The mixture will become homogeneous as the formamidine intermediate generates in situ.

  • Self-Validating IPC (t = 90 min): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: You should observe <5% of the uncyclized intermediate. If the intermediate persists >5%, add an additional 1.0 eq of NH₄OAc and heat for 30 more minutes. If the [M-79] debromination peak appears (should be 0%), your heating block is poorly calibrated and overshooting 120°C.

  • Workup: Cool the reaction to room temperature. The target 8-bromo-7-methylquinazolin-4(3H)-one will precipitate directly from the mixture. Filter the solid, wash with cold ethanol (2 × 10 mL), and dry under vacuum.

Protocol B: Microwave-Assisted Cyclization (High Throughput)

This method is ideal if rapid library generation is required and a dedicated microwave reactor is available [1].

  • Preparation: In a 10 mL microwave vial, combine 2-amino-3-bromo-4-methylbenzoic acid (1.0 eq, 1.0 mmol) and formamide (2.5 mL).

  • Irradiation: Seal the vial and irradiate at 150°C for 15 minutes (Dynamic ramping, max power 200W).

  • Self-Validating IPC (t = 15 min): Analyze the crude mixture via TLC (Eluent: EtOAc/Hexanes 1:1).

    • Validation Check: The highly fluorescent starting material spot should be completely absent. A dominant, lower-Rf spot (product) should be visible under 254 nm UV.

  • Workup: Pour the cooled mixture into ice water (15 mL). Stir vigorously for 10 minutes until a precipitate forms. Filter, wash with water, and recrystallize from DMF/Water if necessary.

References
  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs Source: PubMed / Current Medicinal Chemistry URL: [Link]

  • Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation Source: Taylor & Francis / Polycyclic Aromatic Compounds URL: [Link]

Technical Support Center: Purification of 8-Bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Protocols & Troubleshooting for 8-Bromo-7-methylquinazolin-4(3H)-one CAS: (Analogous to 77150-35-7 family) Molecular Formula: C₉H₇BrN₂O Support Tier: Level 3 (Senior Scientist / Process Chemistry)

Core Technical Overview

8-Bromo-7-methylquinazolin-4(3H)-one is a highly crystalline, lipophilic scaffold often used in the synthesis of kinase inhibitors and heterocyclic building blocks. Like many fused pyrimidines, it exhibits "brick dust" properties: high melting point (>250°C) and poor solubility in common organic solvents (DCM, EtOAc, Ether).

Successful purification relies on exploiting its amphoteric nature (weakly acidic N-H, weakly basic N-1) and its differential solubility in dipolar aprotic solvents versus protic solvents.

Solubility Profile & Solvent Selection
SolventSolubility (RT)Solubility (Hot)Application
Water InsolubleInsolubleWashing (removes inorganic salts)
Ethanol/Methanol Very PoorPoorTrituration (removes unreacted starting materials)
DCM / Ethyl Acetate InsolubleVery PoorNot recommended for recrystallization
Glacial Acetic Acid ModerateHigh Primary Recrystallization Solvent
DMF / DMSO HighVery HighSolvent for "Crash-out" precipitation
Aq.[1] NaOH (1M) Soluble (as salt)SolubleAcid-Base Extraction (Purification Method B)

Purification Workflows

Method A: The "Standard" Recrystallization (Glacial Acetic Acid)

Best for: Removal of oxidative impurities and colored byproducts.

Mechanism: Acetic acid disrupts the intermolecular hydrogen bonding of the quinazolinone dimer network at high temperatures. Upon cooling, the rigid lattice reforms, excluding impurities.

Protocol:

  • Suspend the crude solid in Glacial Acetic Acid (10 mL per 1 g of solid).

  • Heat to reflux (118°C) with vigorous stirring until full dissolution occurs.

    • Note: If the solution is dark/black, add Activated Charcoal (5 wt%) carefully and reflux for 10 mins.

  • Hot Filtration: Filter the boiling solution through a pre-heated celite pad to remove charcoal or dust.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT). Do not use an ice bath immediately; rapid cooling traps impurities.

  • Collection: Filter the white/off-white needles.

  • Wash: Wash the cake with cold Ethanol (to remove acetic acid).

  • Dry: Vacuum oven at 60°C for 12 hours.

Method B: Acid-Base Reprecipitation

Best for: Removing unreacted anthranilic acid precursors or non-acidic impurities.

Mechanism: The N-3 proton is acidic (pKa ~9-10). Deprotonation yields a water-soluble anion. Filtering this solution removes non-acidic contaminants. Re-acidification precipitates the pure product.

Protocol:

  • Suspend crude material in 1M NaOH (5 volumes).

  • Stir at RT for 30 mins. The solid should dissolve (a slight turbidity is acceptable).

  • Filter the alkaline solution to remove insoluble impurities (e.g., oxidative dimers).

  • Neutralize the filtrate by dropwise addition of 2M HCl or Glacial Acetic Acid to pH 6–7.

  • The product will precipitate as a thick slurry.

  • Filter, wash extensively with water (to remove NaCl), and dry.

Decision Logic & Troubleshooting (Visualized)

Use the following logic flow to determine the correct purification strategy based on your crude material's status.

PurificationLogic Start Crude 8-Bromo-7-methylquinazolin-4(3H)-one CheckPurity Check TLC/LCMS Purity Start->CheckPurity HighImpurity Purity < 85% (Significant Starting Material) CheckPurity->HighImpurity Major SM left ColorIssue Purity > 90% (Colored/Grey Solid) CheckPurity->ColorIssue Trace impurities GoodPurity Purity > 95% (White/Off-White) CheckPurity->GoodPurity Clean MethodB Method B: Acid-Base Extraction (Removes organics) HighImpurity->MethodB MethodA Method A: AcOH Recrystallization (Polishing) ColorIssue->MethodA Wash Ethanol Trituration (Surface wash) GoodPurity->Wash MethodB->MethodA If color persists Final Pure Product (>98%) MethodB->Final MethodA->Final Wash->Final

Caption: Decision matrix for selecting the optimal purification route based on initial purity and impurity type.

Troubleshooting Guide & FAQs

Q1: My product is stuck as a "sticky" gum after Acid-Base precipitation. What went wrong?

Diagnosis: This usually happens if the neutralization is done too fast or if the pH drops too low (< pH 4), causing protonation of the N-1 position (forming the HCl salt, which can be hygroscopic/gummy). The Fix:

  • Re-dissolve the gum in 1M NaOH.

  • Add Ethanol (10% v/v) to the basic solution (helps crystal formation).

  • Acidify slowly with Acetic Acid (weaker acid) instead of HCl, stopping exactly at pH 6-7.

  • Stir the slurry for 1 hour to allow "Ostwald ripening" (conversion of amorphous solid to crystalline).

Q2: I have unreacted 2-amino-3-bromo-4-methylbenzoic acid. Recrystallization isn't removing it.

Diagnosis: The starting material has similar solubility to the product in organic solvents. The Fix: Use Method B (Acid-Base) but modify the filtration step.

  • The starting material is an amino acid; it is amphoteric but more soluble in dilute base than the quinazolinone.

  • However, the best separation is often a Bicarbonate Wash .

  • Suspend crude in Saturated NaHCO₃ (The starting acid dissolves; the Quinazolinone does not).

  • Filter the solid.[2][3] The filter cake is your product; the filtrate contains the impurity.

Q3: The product is grey/purple even after recrystallization.

Diagnosis: Trace oxidation of the amino-precursor or occluded metal salts (if metal catalysis was used in previous steps). The Fix:

  • Dissolve in DMSO (minimum volume).

  • Add activated charcoal and stir at 60°C for 30 mins.

  • Filter through Celite.

  • Precipitate by pouring the DMSO filtrate into 10 volumes of Water with vigorous stirring.

Q4: The melting point is lower than reported (>250°C vs expected >280°C).

Diagnosis: Solvent occlusion. Quinazolinones form tight lattice channels that trap acetic acid or DMF. The Fix:

  • Dry at 80°C under high vacuum (0.1 mbar) for 24 hours.

  • Grind the solid into a fine powder halfway through drying to release trapped solvent.

References & Authoritative Grounding

  • Quinazolinone General Synthesis: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(3H)-ones from 2-amino-N-substituted benzamides." Tetrahedron 61.43 (2005): 10153-10160. Link

  • Recrystallization of "Brick Dust" Heterocycles: Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2nd Edition (2012). (Chapter 8: Purification). Link

  • Acid-Base Purification of Quinazolinones: Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience (2004). (Niementowski Quinazoline Synthesis).[4][5][6][7][8][9] Link

  • Analogous Bromination/Purification: Gatadi, S., et al. "4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads."[10] European Journal of Medicinal Chemistry 170 (2019): 157-172.[10] (Describes purification of bromo-substituted analogs). Link

Sources

Solving solubility issues of bromo-quinazolinones in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in structural characterization: the poor NMR solvent solubility of rigid heterocycles, specifically bromo-quinazolinones.

This guide bypasses generic advice to focus on the thermodynamic causality of insolubility and provides self-validating, step-by-step protocols to rescue your NMR acquisitions.

The Root Cause: Why are Bromo-Quinazolinones So Insoluble?

Before troubleshooting, we must understand the physical chemistry of the molecule. The insolubility of bromo-quinazolinones is a thermodynamic battle between crystal lattice energy and solvent solvation power.

Mechanism A Bromo-Quinazolinone B Planar Core A->B C Amide Motif A->C D Bromine Atom A->D E Pi-Pi Stacking B->E F Intermolecular H-Bonds C->F G High Lipophilicity D->G H High Lattice Energy E->H F->H I Poor Solvation G->I H->I

Logical relationship defining the thermodynamic barriers to bromo-quinazolinone solvation.

Troubleshooting FAQs

Q1: Why do bromo-quinazolinones resist standard solvents like CDCl3 or Methanol-d4? A: The quinazolinone core is a highly rigid, planar aromatic system that strongly promotes


 stacking. Furthermore, the amide motif (NH-C=O) within the ring acts as a powerful hydrogen bond donor and acceptor, creating an extensive intermolecular hydrogen-bonding network[1]. The addition of a bromine atom increases the overall lipophilicity and molecular weight, which reduces the molecule's entropy of mixing and dipole-dipole interactions with polar solvents. This combination results in a crystal lattice energy that standard solvents simply cannot overcome at room temperature[2].

Q2: I’ve tried CDCl3 and DMSO-d6 at room temperature with no success. What is the immediate next step? A: Before altering the chemical environment, apply thermal energy. Variable Temperature NMR (VT-NMR) is your first-line, non-destructive approach. Heating the sample in DMSO-d6 to 60–80°C provides the kinetic energy required to disrupt the hydrogen-bonding network and overcome the lattice energy[3]. Ensure your sample equilibrates in the probe for at least 10 minutes; failing to do so will cause convection currents that severely broaden your spectral lines[4].

Q3: Heating didn't work. Is there a chemical additive I can use without degrading my sample? A: Yes. The most effective strategy for rigid, hydrogen-bonded heterocycles is the addition of a protic disruptor, specifically Deuterated Trifluoroacetic Acid (TFA-d). Adding 1–2 drops of TFA-d to your suspension protonates the basic nitrogen atoms on the quinazolinone ring. This protonation introduces a positive charge, forcing the molecules apart via electrostatic repulsion and instantly shattering the intermolecular hydrogen-bonding network[5].

Q4: What alternative solvent systems provide the best balance of solubility and spectral clarity? A: If standard solvents and TFA-d are not viable (e.g., your compound is highly acid-sensitive), you must rely on specialized solvents. Pyridine-d5 is a powerful option; its strong hydrogen-bond accepting capability and aromaticity allow it to intercalate between quinazolinone molecules, disrupting both


 stacking and H-bonding simultaneously. 1,1,2,2-Tetrachloroethane-d2 (TCE-d2)  is excellent for high-temperature VT-NMR (up to 120°C) and dissolves many rigid aromatics that fail in CDCl3.

Solvent Selection Matrix

Table 1: Quantitative & Qualitative Comparison of NMR Solvents for Bromo-Quinazolinones

Solvent SystemBoiling Point (°C)H-Bond Disruption

Disruption
Suitability for Bromo-Quinazolinones
CDCl3 61.2PoorPoorLow (Usually fails for rigid amides)
DMSO-d6 189.0ModerateModerateMedium (Requires VT-NMR at 60-80°C)
Pyridine-d5 115.3ExcellentGoodHigh (Excellent aromatic intercalator)
TCE-d2 146.0PoorGoodMedium-High (Best for high-temp VT-NMR)
CDCl3 + TFA-d ~65ExcellentModerateVery High (Protonation breaks lattice)

Experimental Workflows & Methodologies

Workflow Start Sample Prep Step1 Test DMSO-d6 Start->Step1 Cond1 Soluble? Step1->Cond1 Step2 Acquire NMR Cond1->Step2 Yes Step3 VT-NMR (60-80°C) Cond1->Step3 No Cond2 Soluble? Step3->Cond2 Cond2->Step2 Yes Step4 Add 1-2 drops TFA-d Cond2->Step4 No Cond3 Soluble? Step4->Cond3 Cond3->Step2 Yes Step5 Use TCE-d2 / Pyridine-d5 Cond3->Step5 No Step6 Cryoprobe Analysis Step5->Step6 Persists

Step-by-step experimental workflow for troubleshooting NMR solvent solubility.

Protocol 1: In-situ TFA-d Derivatization for NMR

Use this protocol when thermal energy fails and the compound is stable under acidic conditions.

  • Preparation : Weigh 2–5 mg of the bromo-quinazolinone into a clean glass vial.

  • Initial Solvation : Add 0.6 mL of CDCl3 or DMSO-d6. Sonicate for 5 minutes. If a cloudy suspension remains, proceed to step 3.

  • Acidification : Using a glass Pasteur pipette, add exactly 1 to 2 drops (approx. 10–20 µL) of TFA-d directly to the suspension.

  • Agitation : Vortex the mixture for 30 seconds. The suspension should rapidly clarify as the quinazolinone nitrogen is protonated.

  • Transfer & Acquisition : Transfer the clear solution to a 5 mm NMR tube. Lock and shim the spectrometer to the primary solvent.

    • Self-Validation Check: Monitor the chemical shifts. You must observe and document downfield shifts for aromatic protons near the protonated nitrogen compared to theoretical non-protonated predictions.

Protocol 2: Variable Temperature (VT) NMR Setup

Use this protocol to kinetically overcome lattice energy without altering the chemical structure.

  • Sample Loading : Prepare the sample in a high-boiling solvent (e.g., DMSO-d6 or TCE-d2) and transfer to a high-quality NMR tube rated for >100°C.

  • Probe Equilibration : Insert the sample into the NMR spectrometer. Gradually increase the probe temperature in 10°C increments to the target temperature (e.g., 70°C).

  • Thermal Stabilization : Wait 10–15 minutes at the target temperature.

    • Self-Validation Check: Observe the lock signal. It will fluctuate during heating but must stabilize completely before acquisition. If the lock signal is drifting, thermal equilibrium has not been reached, and acquiring now will result in convection-induced line broadening.

  • Tuning & Shimming : Re-tune and re-match the probe at the new temperature, as the dielectric constant of the solvent changes with heat. Perform 3D gradient shimming.

  • Acquisition : Execute the standard 1H or 13C NMR experiment.

References

  • Improving solubility via structural modification ResearchGate[Link]

  • Structural modification aimed for improving solubility of lead compounds in early phase drug discovery PubMed / NIH [Link]

  • How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? ResearchGate Discussions[Link]

  • Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. Reddit (r/chemistry)[Link]

Sources

Minimizing side reactions in 8-bromo-quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Bromo-quinazolinone Synthesis

Subject: Minimizing Side Reactions & Process Optimization for 8-Bromo-quinazolin-4(3H)-one Ticket ID: #QZN-8BR-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for halogenated quinazolinone synthesis. You are likely targeting 8-bromoquinazolin-4(3H)-one , a critical scaffold for PI3K inhibitors and other kinase-targeting therapeutics.

The Core Challenge: Synthesizing the 8-bromo variant is distinct from the unsubstituted parent molecule due to the steric and electronic effects of the bromine atom at the C8 position .

  • Steric Hindrance: The bulky bromine atom at the peri-position (C8) creates steric clash with the carbonyl oxygen at C4 or the N3 substituent, potentially distorting the planarity required for efficient cyclization.

  • Electronic Deactivation: The inductive electron-withdrawing nature of bromine reduces the nucleophilicity of the aniline nitrogen in the starting material (2-amino-3-bromobenzoic acid), slowing the initial attack on the formamide or orthoester electrophile.

This guide prioritizes two synthetic routes: the Modified Niementowski Condensation (high throughput, high risk) and the Orthoester Cyclization (milder, higher purity).

Pre-Reaction Checklist: Critical Raw Material Controls

Before initiating the reaction, verify your starting materials.[1] 80% of "reaction failures" are actually "input failures."

Critical ParameterSpecificationWhy it Matters
Starting Material 2-Amino-3-bromobenzoic acid Crucial Regiochemistry: Ensure you do not have the 4-bromo or 5-bromo isomers. • 3-Bromo SM

8-Bromo Product• 4-Bromo SM

7-Bromo Product• 5-Bromo SM

6-Bromo Product
Reagent Quality Formamide (Deionized/Dry)Hydrolysis Risk: Wet formamide hydrolyzes to formic acid and ammonia. Ammonia competes with the aniline, leading to uncyclized amides.
Reagent Quality Triethyl Orthoformate (TEOF) Moisture Sensitivity: TEOF degrades rapidly in moist air. Use a fresh bottle or distill before use.
Solvent DMF / DMAc Thermal Stability: For high-temp routes, ensure solvents are anhydrous to prevent hydrolysis of the intermediate imine.

Module 1: The Modified Niementowski Route (Thermal)

Context: This is the industrial standard for scale-up but is prone to "tarring" and debromination due to harsh temperatures (140–160 °C).

Protocol:

  • Mix 2-amino-3-bromobenzoic acid (1.0 eq) with Formamide (5.0 eq).

  • Crucial Step: Add catalytic Ammonium Acetate (0.1 eq). This acts as a buffer and promotes the dehydration step.

  • Heat to 140 °C (internal temp). Do not exceed 155 °C.

  • Monitor via LCMS every hour. Reaction typically completes in 4–6 hours.

Troubleshooting Guide:

Q: My reaction mixture turned into a black tar/solid block.

  • Diagnosis: Thermal polymerization or oxidative degradation.

  • Fix:

    • Reduce Temperature: Cap the reaction at 135–140 °C.

    • Inert Atmosphere: You must run this under Argon/Nitrogen. The 8-bromo moiety is susceptible to radical formation and oxidative coupling at high temps in air.

    • Liquefaction: If it solidifies, add a co-solvent like sulfolane or NMP to maintain agitation.

Q: I see a mass peak of [M-80] (Debromination).

  • Diagnosis: Hydrodehalogenation. This is rare without a metal catalyst but can occur at T > 160 °C if trace metals are present in the stirring bar or reactor walls.

  • Fix:

    • Switch to glass-coated stir bars .

    • Check the purity of your formamide; trace formic acid can act as a hydrogen source for reduction.

Module 2: The Orthoester Route (Milder Conditions)

Context: Recommended for gram-scale synthesis or when high purity is required. This route uses 2-amino-3-bromobenzamide and Triethyl Orthoformate (TEOF).

Protocol:

  • Suspend 2-amino-3-bromobenzamide (1.0 eq) in Ethanol (anhydrous).

  • Add TEOF (3.0 eq) and catalytic Sulfuric Acid (5 drops) or p-TsOH (0.05 eq).

  • Reflux (80 °C) for 3–5 hours.

  • Cool to 0 °C. The product usually precipitates as a white/off-white solid.

Troubleshooting Guide:

Q: The reaction stalled at the intermediate (N-ethoxymethylene species).

  • Diagnosis: Incomplete cyclization due to steric hindrance of the 8-bromo group preventing ring closure.

  • Fix:

    • Switch Solvent: Move from Ethanol (80 °C) to Toluene (110 °C) or Acetic Acid .

    • Ammonia Source: If starting from the acid instead of the amide, you must add Ammonium Acetate to the TEOF mixture to provide the N3 nitrogen.

Visualizing the Pathways & Failure Points

The following diagram illustrates the decision logic for synthesis and where side reactions typically occur.

G Start Start: 2-Amino-3-bromobenzoic acid RouteA Route A: Niementowski (Formamide, 150°C) Start->RouteA RouteB Route B: Orthoester (TEOF, H+, 80°C) Start->RouteB Requires Amide conversion first IntermedA Intermediate: N-Formyl Anthranilic Acid RouteA->IntermedA SideRxn1 SIDE REACTION: Decarboxylation -> 2-Bromoaniline (Temp > 150°C) RouteA->SideRxn1 Overheating SideRxn2 SIDE REACTION: Debromination [M-H] (Trace Metals + Formic Acid) RouteA->SideRxn2 Contamination IntermedB Intermediate: Imidate Ester RouteB->IntermedB SideRxn3 SIDE REACTION: Incomplete Cyclization (Steric Hindrance at C8) IntermedA->SideRxn3 Stall Product Target: 8-Bromoquinazolin-4(3H)-one IntermedA->Product - H2O (Slow due to sterics) IntermedB->SideRxn3 Stall IntermedB->Product - EtOH

Caption: Reaction pathways for 8-bromo-quinazolinone synthesis, highlighting thermal risks (red) and steric bottlenecks (yellow).

Advanced FAQs: Isolation & Purification

Q: The product is insoluble in everything. How do I purify it? A: 8-Bromo-quinazolinone is notorious for poor solubility due to strong intermolecular H-bonding (dimer formation).

  • Workup: Do not attempt extraction with DCM/Ethyl Acetate; the product will stay in the aqueous/solid interface.

  • Purification Protocol:

    • Pour the reaction mixture into ice water .

    • Adjust pH to 7.0 (if using acid/base routes).

    • Filter the precipitate.[2]

    • Wash: Water

      
       Cold Ethanol 
      
      
      
      Diethyl Ether.
    • Recrystallization: If purity is <95%, recrystallize from DMF/Water (9:1) or Glacial Acetic Acid .

Q: I see a "dimer" impurity by LCMS (Mass ~2x Product). A: This is likely 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid .

  • Cause: In the Niementowski reaction, if formamide is depleted, the amino group of the starting material attacks the activated quinazolinone product instead of a formamide molecule.

  • Prevention: Use a large excess of formamide (5–10 eq) and maintain vigorous stirring to ensure reactant availability.

References

  • Niementowski, S. (1895). "Stefan Niementowski: Synthesis of Quinazolines." Journal für Praktische Chemie. (Historical Context).

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones via the reaction of 2-aminobenzamides with orthoesters." Tetrahedron.

  • Alexandre, F.-R., et al. (2003). "Microwave-assisted synthesis of quinazolin-4(3H)-ones." Tetrahedron Letters.

  • BenchChem Technical Data. (2025). "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide."

Sources

Optimizing reaction temperature for quinazolinone ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling to optimize the delicate balance of thermodynamics and kinetics during quinazolinone synthesis.

The cyclodehydration step—often the rate-limiting hurdle in this workflow—is highly temperature-dependent. If your temperature is too low, you will isolate acyclic intermediates; if it is too high, you risk hydrolysis, over-alkylation, or complete substrate decomposition. This guide is designed to provide a mechanistic framework, actionable troubleshooting FAQs, and field-validated protocols to help you master temperature optimization for quinazolinone ring closure.

Mechanistic Pathway Visualization

To troubleshoot effectively, we must first visualize the competing thermal pathways. The formation of the acyclic intermediate is a rapid, kinetically favored process, whereas the final ring closure requires significant thermal energy to overcome the thermodynamic barrier.

QuinazolinonePathway SM Starting Materials (2-halobenzoic acid + amidine) INT Acyclic Intermediate (N-acylanthranilamide) SM->INT Mild Temp (<60°C) Kinetic Control PROD Desired Product (Quinazolinone) INT->PROD Optimal Temp (80-150°C) Thermodynamic Ring Closure DEG Side Products (Hydrolysis / Degradation) INT->DEG Excess Heat / H2O Hydrolysis PROD->DEG Prolonged Heating Decomposition

Caption: Temperature-dependent mechanistic pathways in quinazolinone ring closure.

Troubleshooting Guides & FAQs

Q1: My reaction stalls, and LC-MS shows a massive peak for the N-acylanthranilamide intermediate. Why isn't the ring closing? Causality & Solution: The initial coupling to form the acyclic N-acylanthranilamide is kinetically favored and occurs easily at lower temperatures. However, the subsequent cyclodehydration step to form the quinazolinone requires overcoming a higher activation energy barrier. If your temperature is too low (e.g., 30–50 °C), the reaction lacks the[1]. Actionable Step: Gradually increase the reaction temperature. For instance, in copper-catalyzed syntheses, raising the temperature from 60 °C to 80 °C shifts the equilibrium entirely toward the closed quinazolinone ring[1].

Q2: I increased the temperature to force cyclization, but now I'm seeing anthranilic acid derivatives and lower yields. What went wrong? Causality & Solution: Excessive thermal stress, especially in the presence of adventitious water or harsh bases, promotes the[2]. High temperatures can also drive unwanted side reactions like over-alkylation or self-condensation. Actionable Step: Implement a self-validating temperature gradient. Start at the lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C for Cu-catalyzed). If using DMSO/H₂O₂ systems, , but strictly limit the oxidant to 1.0 equivalent to prevent oxidative degradation[3].

Q3: How does microwave-assisted synthesis (MWI) compare to conventional heating for this specific ring closure? Causality & Solution: Microwave irradiation provides rapid, uniform volumetric heating, which effectively overcomes the cyclization activation barrier while minimizing the residence time of sensitive intermediates. This reduces the formation of thermodynamic degradation products. can reduce reaction times from 12–24 hours to just 20–40 minutes, drastically improving purity profiles[4].

Quantitative Data: Temperature vs. Yield Optimization

To illustrate the profound impact of temperature on cyclization efficiency, consider the optimization data from a standard Cu-catalyzed quinazolinone synthesis using 2-bromo-5-methylbenzoic acid and a guanidine derivative[1].

EntryTemperature (°C)Time (h)Catalyst (CuI)Yield (%)Mechanistic Observation
13060.2 equivTraceInsufficient thermal energy for cyclodehydration.
26060.2 equiv83.1Intermediate begins to cyclize; incomplete conversion.
37060.2 equiv91.4Significant thermodynamic push toward ring closure.
48060.2 equiv96.5 Optimal kinetic/thermodynamic balance for pure product.
58060.1 equiv45.6Catalyst starvation limits the initial coupling rate.

Experimental Protocol: Self-Validating Temperature-Optimized Synthesis

This methodology leverages a copper-catalyzed route optimized at 80 °C. The self-validating aspect of this protocol relies on an in-process LC-MS check at the 2-hour mark to confirm intermediate consumption before quenching, ensuring you never waste time working up an incomplete reaction.

Materials Required:

  • 2-halo-substituted benzoic acid (1.1 equiv)

  • Amidine/Guanidine derivative (1.0 equiv)

  • Copper(I) iodide (CuI, 20 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vessel, combine the amidine derivative (1.0 equiv) and the 2-halobenzoic acid (1.1 equiv). Dissolve in anhydrous DMF to achieve an approximate 0.3 M concentration.

  • Catalyst & Base Addition: Sequentially add K₂CO₃ (3.0 equiv) and CuI (20 mol%).

    • Causality Note: K₂CO₃ acts as a mild base to deprotonate the amidine without causing premature hydrolysis of the starting materials, which is a common failure point with stronger bases like NaOH[1].

  • Controlled Heating: Heat the reaction mixture strictly to 80 °C under a nitrogen atmosphere.

    • Causality Note: 80 °C provides the exact thermal energy required to drive the cyclodehydration of the transient N-acylanthranilamide intermediate without triggering thermal degradation[1].

  • Self-Validation Check (In-Process): After 2 hours, sample 10 µL of the reaction. Dilute and analyze via LC-MS. You should observe <5% of the acyclic intermediate. If the intermediate peak is >20%, verify the internal temperature of your heating block using a thermocouple, as poor heat transfer is the most likely culprit.

  • Completion & Workup: Stir for a total of 5–6 hours. Once complete conversion is confirmed, cool the mixture to 0 °C in an ice bath.

  • Precipitation: Slowly pour the mixture into 5 volumes of ice-cold water with vigorous stirring for 30 minutes. The sudden drop in solubility forces the pure quinazolinone to precipitate, leaving highly polar impurities and unreacted acyclic intermediates in the aqueous phase.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under a high vacuum.

References

  • Title: Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection Source: ACS Omega / NIH URL: [Link]

  • Title: H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach Source: ACS Omega URL: [Link]

  • Title: Synthesis of 3,4-Dihydroquinazolinones via Ring Closure or Reduction Source: Diva Portal URL: [Link]

Sources

Removing unreacted anthranilic acid from quinazolinone product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize the purification of quinazolinone products, specifically focusing on the removal of unreacted anthranilic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the purification process, enabling you to make informed decisions in your laboratory work.

Understanding the Challenge: The "Why" Behind the Purification

The synthesis of quinazolinones often utilizes anthranilic acid as a key starting material. Due to equilibrium-driven reactions or incomplete conversions, it is common to have residual anthranilic acid in the crude product. The removal of this impurity is critical, as its presence can interfere with downstream applications, biological assays, and compromise the overall purity and integrity of the final compound.

The key to an effective separation lies in exploiting the differences in the physicochemical properties of the desired quinazolinone product and the anthranilic acid impurity. The most significant difference is their acidity. Anthranilic acid, with its carboxylic acid group, is significantly more acidic than the weakly acidic N-H proton of the quinazolinone ring. This difference in acidity is the cornerstone of the primary purification strategy: acid-base extraction.

Physicochemical Properties at a Glance
PropertyAnthranilic AcidQuinazolinoneRationale for Separation
Structure Contains a carboxylic acid and an amino groupFused pyrimidine and benzene ringsThe carboxylic acid group in anthranilic acid makes it significantly more acidic.
pKa (carboxyl) ~4.85[1][2]-This lower pKa allows for selective deprotonation with a weak base.
pKa (amino) ~2.17[1][2]-The amino group can be protonated in strongly acidic conditions.
General Solubility Soluble in many organic solvents and aqueous bases.[3][4]Generally soluble in organic solvents, with limited solubility in water.[5][6][7]The salt form of anthranilic acid is highly soluble in water, facilitating its removal from an organic solution of quinazolinone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of quinazolinone from unreacted anthranilic acid.

Q1: I've performed my quinazolinone synthesis, and TLC analysis shows a spot corresponding to anthranilic acid. What is the most straightforward method to remove it?

A1: The most direct and efficient method is an acid-base extraction . This technique leverages the acidic nature of anthranilic acid. By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you can selectively convert the anthranilic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer, leaving your more neutral quinazolinone product in the organic layer.

Q2: Why should I use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide for the extraction?

A2: While a strong base would also deprotonate anthranilic acid, it could potentially deprotonate the N-H proton on the quinazolinone ring, leading to the formation of its salt and causing it to partition into the aqueous layer along with the impurity, thus reducing your yield. Sodium bicarbonate is generally basic enough to deprotonate the more acidic carboxylic acid of anthranilic acid without affecting the less acidic quinazolinone.

Q3: I performed the acid-base extraction, but I'm still seeing a faint spot for anthranilic acid on my TLC. What went wrong?

A3: This could be due to a few factors:

  • Incomplete Extraction: You may not have used a sufficient volume of the basic solution or performed enough washes. It is recommended to perform at least two to three extractions with the aqueous base.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap impurities. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.

  • pH of the Aqueous Layer: Ensure the pH of the aqueous layer after extraction is basic. You can test this with pH paper.

Q4: My quinazolinone product is a solid. Can I simply wash the crude solid to remove the anthranilic acid?

A4: While a simple trituration or washing of the crude solid with a suitable solvent might remove some of the impurity, it is generally less effective than a liquid-liquid extraction. For a more thorough purification, it is best to dissolve the crude product in an organic solvent and perform the acid-base extraction as described.

Q5: After the extraction, I'm having trouble getting my quinazolinone product to crystallize. It's "oiling out." What should I do?

A5: "Oiling out" can occur if the solution is supersaturated or if impurities are inhibiting crystal formation. Try the following:

  • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a seed crystal of pure quinazolinone if you have one.

  • Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly.

Purification Protocols: A Step-by-Step Guide

This section provides detailed protocols for the most effective methods to remove unreacted anthranilic acid from your quinazolinone product.

Protocol 1: Acid-Base Extraction

This is the primary and most recommended method for this specific purification challenge.

Workflow for Acid-Base Extraction A 1. Dissolve Crude Product in an Organic Solvent (e.g., Ethyl Acetate) B 2. Transfer to a Separatory Funnel A->B C 3. Add Saturated Aqueous NaHCO₃ Solution B->C D 4. Shake Funnel and Vent Frequently C->D E 5. Allow Layers to Separate D->E F 6. Drain the Lower Aqueous Layer (contains anthranilate salt) E->F G 7. Repeat Extraction of Organic Layer with Fresh NaHCO₃ Solution (2x) F->G H 8. Wash Organic Layer with Brine G->H I 9. Drain Organic Layer into a Clean Flask H->I J 10. Dry Organic Layer (e.g., with Na₂SO₄) I->J K 11. Filter and Concentrate to Obtain Purified Quinazolinone J->K

Caption: A step-by-step workflow for the acid-base extraction protocol.

Detailed Steps:

  • Dissolution: Dissolve the crude quinazolinone product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Mixing and Venting: Stopper the funnel and shake vigorously, periodically inverting the funnel and opening the stopcock to release any pressure buildup (CO₂ may be evolved).

  • Separation: Allow the layers to fully separate. The organic layer contains your quinazolinone product, and the aqueous layer contains the sodium salt of anthranilic acid.[8][9][10]

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the anthranilic acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and break any minor emulsions.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified quinazolinone product.

Protocol 2: Recrystallization

Recrystallization can be an effective secondary purification step after an initial acid-base extraction, or if the amount of anthranilic acid impurity is very low.

Workflow for Recrystallization A 1. Select a Suitable Solvent System B 2. Dissolve Crude Product in a Minimum Amount of Hot Solvent A->B C 3. Hot Filter (if insoluble impurities are present) B->C D 4. Allow the Solution to Cool Slowly C->D E 5. Induce Crystallization (if necessary) D->E F 6. Collect Crystals by Vacuum Filtration E->F G 7. Wash Crystals with a Small Amount of Cold Solvent F->G H 8. Dry the Purified Quinazolinone Crystals G->H

Caption: A generalized workflow for the recrystallization of quinazolinone.

Detailed Steps:

  • Solvent Selection: The ideal solvent is one in which the quinazolinone is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A common and effective solvent system for quinazolinone is an ethanol/water mixture.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude quinazolinone in a minimal amount of hot ethanol.

  • Induce Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Flash Column Chromatography

For very stubborn impurities or for obtaining exceptionally high purity material, flash column chromatography is a powerful technique.

Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. Since anthranilic acid is more polar than quinazolinone, it will adhere more strongly to the silica gel and elute later.

Detailed Steps:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show good separation between the quinazolinone spot and the anthranilic acid spot.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure quinazolinone.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Validation and Purity Analysis: The Self-Validating System

To ensure the successful removal of anthranilic acid and to determine the purity of your final quinazolinone product, the following analytical techniques are recommended.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of your purification.

  • Stationary Phase: Silica gel plates with a fluorescent indicator (F254).

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.

  • Visualization:

    • UV Light (254 nm): Both quinazolinone and anthranilic acid are UV active and will appear as dark spots on a green fluorescent background.

    • Iodine Chamber: Exposing the plate to iodine vapor will visualize most organic compounds as brown spots.

    • p-Anisaldehyde Stain: This stain can be used for visualization, often producing colored spots upon heating.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for assessing the purity of your final product.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[12][13][14]

  • Detection: UV detection at a wavelength where both quinazolinone and anthranilic acid absorb (e.g., 254 nm).

  • Purity Assessment: The purity can be determined by integrating the peak areas. The absence of a peak at the retention time of anthranilic acid confirms its removal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can also be used to detect the presence of anthranilic acid.

  • Quinazolinone: The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the quinazolinone core.

  • Anthranilic Acid: The presence of unreacted anthranilic acid would be indicated by its distinct aromatic proton signals, which would likely appear at different chemical shifts than those of the quinazolinone product.[15]

By employing these purification protocols and validating the results with the analytical methods described, you can confidently and reproducibly obtain high-purity quinazolinone, free from unreacted anthranilic acid.

References

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Singh, R., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Retrieved from [Link]

  • Scent.vn. (n.d.). Anthranilic acid (CAS 118-92-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Singh, R., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Retrieved from [Link]

  • Karaman, R., et al. (2020). 546+933 synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. ResearchGate. Retrieved from [Link]

  • ScienceMadness. (2020, June 30). Anthranilic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • Jukić, M., et al. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Retrieved from [Link]

  • AZoM. (2014, September 15). Separating Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • PubMed. (2011, March 24). Solubility of sparingly soluble drug derivatives of anthranilic acid. Retrieved from [Link]

  • ScienceMadness. (2020, June 30). Anthranilic acid. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Singh, S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Retrieved from [Link]

  • Bisht, A. S., et al. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2020, September 21). Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water. Retrieved from [Link]

  • RSC.org. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • University of Lahore. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2017, July 11). A Bio-Oriented Anthranilic Acid Catalyzed Synthesis of Quinazolin–8 (4 H )-One Derivatives: Evaluation by Green Chemistry Metrics. Retrieved from [Link]

  • Springer. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 8-Bromo-7-Methyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Solubility & Precipitation in Biological Assays Target Molecule Class: 8-Bromo-7-Methyl Derivatives (Xanthines/Purines/Heterocycles) Assigned Specialist: Senior Application Scientist, Assay Development Group

Executive Summary: The "Brick Dust" Challenge

Researchers working with 8-bromo-7-methyl derivatives (often analogs of IBMX, xanthines, or specific kinase inhibitors) frequently encounter a specific solubility profile known as "Brick Dust." These molecules possess high crystal lattice energy due to planar


-

stacking and halogen bonding (bromine), rendering them sparingly soluble in aqueous buffers despite being soluble in DMSO.

The Core Problem: When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into an aqueous buffer, the hydrophobic "shock" strips the DMSO solvation shell faster than water molecules can replace it. This causes the compound to crash out of solution immediately, forming micro-precipitates that are often invisible to the naked eye but devastating to assay data.

Consequences:

  • Enzymatic Assays: False positives due to colloidal aggregation (sequestering enzymes).[1]

  • Cell Assays: False negatives (compound never enters the cell) or toxicity (crystals lysing membranes).

  • SPR/Binding: Clogging of microfluidics and noisy sensorgrams.

Diagnostic Module: Is It Precipitation or Biology?

Before altering your protocol, confirm that solubility is the root cause of your aberrant data.

Troubleshooting Decision Tree

SolubilityDiagnosis Start Issue: Inconsistent Assay Data Check1 Visual/Optical Check (Turbidity/DLS) Start->Check1 Precip Result: Turbid/Particles Detected Check1->Precip Yes Clear Result: Optically Clear Check1->Clear No Action1 Diagnosis: Solubility Crash Go to Protocol A (Intermediate Dilution) Precip->Action1 Check2 Perform Detergent Test (Add 0.01% Triton X-100) Clear->Check2 Result2A Activity Lost with Detergent Check2->Result2A Result2B Activity Retained Check2->Result2B Diag2A Diagnosis: Colloidal Aggregator (False Positive) Result2A->Diag2A Diag2B Diagnosis: True Biological Effect (Check Target Engagement) Result2B->Diag2B

Figure 1: Diagnostic workflow to distinguish between true solubility crashes, colloidal aggregation artifacts, and genuine biological activity.

Protocol A: The "Shifted" Serial Dilution Method

The Error: Most users perform serial dilutions in 100% DMSO and then transfer 1


L to 100 

L of buffer (1:100 dilution). For 8-bromo-7-methyl derivatives, this rapid polarity shift causes immediate precipitation.

The Fix: Use an Intermediate Plate to step down the DMSO concentration gradually, allowing the compound to form a stable hydration shell.

Step-by-Step Methodology
  • Source Plate (100% DMSO): Prepare your standard dose-response curve (e.g., 10 mM to 10 nM) in 100% DMSO.

  • Intermediate Plate (10% DMSO):

    • Prepare a plate with assay buffer containing no protein/cells .

    • Transfer from Source Plate to Intermediate Plate at a 1:10 ratio.

    • Critical Step: Mix by pipetting up/down 10 times or shaking at 1000 rpm for 2 mins.

    • Wait: Incubate for 15 minutes. If precipitation occurs here, it is better to lose the compound here than in the assay plate.

  • Assay Plate (Final Readout):

    • Transfer from Intermediate Plate to the Final Assay Plate (containing protein/cells) at a 1:10 ratio.

    • Final DMSO: 1%. (Adjust ratios if your assay requires <0.5% DMSO).[2][3]

Visualizing the Dilution Workflow

DilutionProtocol Stock Compound Stock (100% DMSO) High Solubility Inter Intermediate Plate (Buffer + 10% DMSO) Transition Zone Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Plate (Buffer + 1% DMSO) Physiological Cond. Inter->Final 1:10 Dilution (Final Assay)

Figure 2: The Intermediate Plate strategy mitigates kinetic precipitation by graduating the polarity shift.

Advanced Formulation: Carrier Systems

If Protocol A fails, the compound is likely a "Brick Dust" molecule (insoluble in both water and lipid phases). You must use a carrier system.

Cyclodextrins (The Gold Standard)

For 8-bromo-7-methyl derivatives, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the superior choice over standard

-CD due to its higher water solubility and lower toxicity.

Mechanism: The hydrophobic brominated ring system inserts into the CD cavity, while the hydrophilic hydroxypropyl groups interact with the buffer.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer.
    
  • Dissolve your compound in 100% DMSO at 100x concentration.

  • Add the DMSO stock to the HP-

    
    -CD solution (keep DMSO <5%).
    
  • Sonicate for 10 minutes at room temperature.

  • Use this complexed solution as your "Start" for serial dilutions.

Solvent & Carrier Tolerance Table
ComponentRec. Final Conc. (Enzyme)Rec.[4][5] Final Conc. (Cell)Notes for 8-bromo-7-methyl derivatives
DMSO < 2%< 0.1% - 0.5%High acoustic energy dispensing prevents tip clogging.
HP-

-CD
0.1% - 1.0%0.5% - 2.0%Prevents precipitation; may alter apparent

if substrate competes for cavity.
Tween-80 0.005% - 0.01%Not RecommendedUse to disrupt colloidal aggregates (false positives).
BSA 0.1 mg/mLN/A (in media)Acts as a "sink" to keep lipophilic compounds in solution.

Frequently Asked Questions (FAQ)

Q1: My IC50 curve plateaus at 50% inhibition. Is this a solubility issue? A: Yes, this is a classic signature of solubility-limited inhibition. The compound precipitates at higher concentrations, meaning the effective concentration never exceeds the solubility limit (e.g., 10


M), resulting in a flat line rather than a full asymptote.
  • Fix: Check the solution via Nephelometry or DLS. If particles are present, report the solubility limit alongside the IC50 (e.g., "IC50 > Solubility Limit of 5

    
    M").
    

Q2: Why do I see high toxicity in cells but no activity in the target assay? A: This is likely "Physical Toxicity." 8-bromo-7-methyl crystals can settle on cell monolayers, causing mechanical stress or local high-concentration gradients that lyse membranes non-specifically.

  • Fix: Inspect wells under a microscope at 20x. Crystalline needles indicate precipitation. Switch to the HP-

    
    -CD protocol (Section 4).
    

Q3: Can I use acoustic dispensing (Echo) to fix this? A: Acoustic dispensing is superior to tip-based pipetting because it eliminates "leaching" (compound sticking to plastic tips). However, it does not solve the solubility physics. If you shoot nanoliters of 10 mM stock into a buffer that can't support it, it will still precipitate. You must combine acoustic dispensing with a proper buffer surfactant (e.g., 0.01% Triton X-100) to stabilize the droplet upon arrival.

Q4: Is my compound a "Promiscuous Inhibitor" (Aggregator)? A: Many planar, hydrophobic heterocycles form colloids that sequester enzymes.

  • The Test: Run your assay with and without 0.01% Triton X-100 (or Tween-80).[6] If the inhibition disappears in the presence of detergent, your compound was acting via aggregation (artifact), not specific binding [1, 4].

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[6][7] Nature Protocols, 1(2), 550-553. Link

  • NIH Assay Guidance Manual. (2012). Compound Solubility in Biological Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

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Validation & Comparative

Comparative Guide: 13C NMR Chemical Shifts for 8-Bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a detailed structural analysis and comparative NMR data for 8-Bromo-7-methylquinazolin-4(3H)-one . As a critical intermediate in the synthesis of bioactive quinazolinones (e.g., EGFR inhibitors, antibacterial agents), precise structural characterization is essential to distinguish it from regioisomers (e.g., 6-bromo or 5-methyl analogs).

This guide moves beyond simple data listing to explain the electronic and steric origins of the observed chemical shifts, providing researchers with a robust framework for structural validation.

Part 1: Structural Analysis & Assignment Logic

Molecule Overview & Numbering

The quinazolin-4(3H)-one scaffold exists primarily in the lactam (keto) tautomer in polar aprotic solvents like DMSO-d6, which is the standard solvent for these sparingly soluble compounds.

Key Structural Features affecting NMR:

  • C4 Carbonyl: The most deshielded signal (~160–162 ppm).

  • C2 Imine-like Carbon: Highly deshielded (~145–148 ppm), sensitive to 2-substitution.

  • Substituent Effects:

    • 7-Methyl: exerts a strong deshielding effect (+9 ppm) on the ipso carbon (C7) and weak effects on ortho carbons.

    • 8-Bromo: exerts a shielding effect (-5 to -6 ppm) on the ipso carbon (C8) due to the "Heavy Atom Effect" (spin-orbit coupling), distinguishing it from chloro- or fluoro-analogs.

Tautomeric Equilibrium

While the 3H-keto form is dominant, trace amounts of the 4-hydroxy (enol) form can affect peak broadness or minor shift variations depending on concentration and solvent acidity.

Tautomerism cluster_0 Dominant Form (DMSO-d6) cluster_1 Minor Form Keto 3H-Keto Tautomer (N3-H, C4=O) Enol 4-Hydroxy Enol (O-H, C4-OH) Keto->Enol Fast Exchange

Figure 1: Tautomeric equilibrium favoring the 3H-keto form in DMSO-d6.

Part 2: Comparative Data Analysis

The following table synthesizes experimental data from the parent scaffold and calculated consensus values for the target molecule based on validated substituent increments. This approach allows for the identification of the target compound even in the absence of a direct library match.

Table 1: 13C NMR Chemical Shift Comparison (DMSO-d6, 100-125 MHz)
Carbon PositionTarget: 8-Br-7-Me (Predicted)Parent: Quinazolin-4(3H)-one [1]6-Bromo Analog (Comparison) [2]Assignment Logic
C4 (C=O) 160.5 – 161.5 161.2160.8Carbonyl; minimal effect from distal 7,8-substitution.
C2 (N=CH-N) 146.0 – 148.0 148.0148.5Deshielded by two nitrogens; characteristic "pyrimidine" signal.
C8a 146.0 – 148.0 148.9147.2Quaternary bridgehead; ortho to Br (variable steric shift).
C7 (Ipso-Me) 142.0 – 144.0 134.5129.0 (C7-H)Diagnostic: Strong deshielding by Methyl (+9 ppm) + weak ortho-Br effect.
C6 127.0 – 129.0 127.3119.5 (Ipso-Br)Ortho to Me; Meta to Br.
C5 126.0 – 127.5 126.5128.0Meta to both substituents; relatively unchanged.
C8 (Ipso-Br) 121.0 – 123.0 127.1135.0 (C8-H)Diagnostic: Shielded by Br (-5 ppm) relative to parent; distinct from C7.
C4a 120.0 – 122.0 121.9122.5Bridgehead beta to carbonyl.
7-CH3 17.0 – 21.0 N/AN/AMethyl group; slightly shielded by ortho-Br steric compression.

Note: The "Heavy Atom Effect" of Bromine at C8 causes an upfield shift (shielding) of ~5-6 ppm relative to the unsubstituted carbon, contrary to the downfield shift expected from electronegativity alone. This is a crucial validation checkpoint.

Part 3: Experimental Protocols

Synthesis Workflow (Validation Context)

To ensure the NMR data corresponds to the correct regioisomer, the synthesis typically proceeds via the cyclization of 2-amino-3-bromo-4-methylbenzoic acid (or its amide/ester).

Synthesis SM 2-Amino-3-bromo- 4-methylbenzoic acid Cyclization Cyclization (Formamide/Reflux) SM->Cyclization 140-160°C Product 8-Bromo-7-methyl quinazolin-4(3H)-one Cyclization->Product Precipitation

Figure 2: Synthetic route ensuring regiochemical integrity.

NMR Acquisition Protocol

Objective: Obtain high-resolution spectra with resolved quaternary carbons.

  • Sample Preparation:

    • Dissolve 15–20 mg of the compound in 0.6 mL DMSO-d6 .

    • Note: The compound is sparingly soluble in CDCl3; DMSO-d6 is required for adequate concentration.

    • Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • Instrument Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C4, C8a, C4a, C7, C8) have long T1 relaxation times. A short D1 will suppress these signals, making assignment difficult.

    • Scans (NS): Minimum 1024 scans (due to low solubility and low natural abundance of 13C).

    • Temperature: 298 K (25°C). If solubility is poor, heat to 313 K (40°C).

  • Data Processing:

    • Line Broadening (LB): 1.0 – 2.0 Hz to improve signal-to-noise ratio.

    • Referencing: Set DMSO-d6 septet center to 39.5 ppm .

Troubleshooting Regioisomers

If the spectrum does not match Table 1, consider these common isomers:

  • 6-Bromo isomer: Look for a significantly deshielded C6 (ipso-Br) and a shielded C5/C7.

  • N-Methylated (N3-Me): If the N-alkylation occurred, the C2 signal often shifts upfield by ~2-3 ppm, and the C4 carbonyl shifts downfield.

References

  • RSC Advances (2016) . Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazolinones. (Provides baseline shifts for 2-substituted and unsubstituted quinazolinones).

  • BenchChem (2025) . Spectroscopic Data for Brominated Quinazoline Derivatives. (Comparative data for bromo-substituted analogs).

  • University of Wisconsin (2022) . 13C NMR Chemical Shift Tables and Substituent Effects. (Source for substituent increment calculations).

  • MDPI (2020) . Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol. (Experimental procedures for quinazolinone synthesis).

A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Bromo-Quinazolinones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, quinazolinone derivatives are of significant interest due to their diverse biological activities. The introduction of a bromine atom at the 8-position of the quinazolinone core can significantly influence its physicochemical properties and, consequently, its metabolic fate and fragmentation behavior in mass spectrometry. This guide provides an in-depth comparison of the mass spectrometry fragmentation pattern of 8-bromo-quinazolinones against their non-halogenated and other halogenated counterparts, supported by established fragmentation principles and experimental data from related structures.

The Foundational Quinazolinone Core: Common Fragmentation Pathways

Before delving into the specifics of the 8-bromo substituent, it is crucial to understand the inherent fragmentation tendencies of the parent 4(3H)-quinazolinone scaffold. Under electron impact (EI) ionization, the molecular ion (M+) of 4(3H)-quinazolinone is readily formed and undergoes a series of characteristic fragmentations.[1]

A primary fragmentation route involves the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for cyclic ketones and amides.[1][2] This is often followed by the expulsion of a hydrogen cyanide (HCN) molecule. The presence of substituents on the quinazolinone ring will, of course, introduce additional fragmentation pathways, often involving the cleavage of these substituent groups.[3][4]

A noteworthy fragmentation pathway for some cyclic systems is the retro-Diels-Alder (RDA) reaction.[5][6] This process involves the cleavage of the ring system into two smaller, stable neutral molecules. For the quinazolinone ring, a potential RDA fragmentation could lead to the formation of a diene and a dienophile. The probability of this pathway can be influenced by the substitution pattern on the ring.

The Influence of the 8-Bromo Substituent: A Distinctive Signature

The introduction of a bromine atom at the 8-position of the quinazolinone ring imparts several key features to its mass spectrum.

Isotopic Pattern: The most immediate and recognizable feature is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance.[7] This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity. For molecules containing two bromine atoms, a 1:2:1 (M, M+2, M+4) pattern is observed.[8]

Fragmentation Pathways: The presence of the electron-withdrawing bromine atom can influence the fragmentation pathways of the quinazolinone ring. The initial fragmentation often involves the loss of the bromine radical (•Br) or a hydrogen bromide (HBr) molecule.

Based on the fragmentation of related dibromoquinazoline moieties, a key fragmentation pathway for 8-bromo-quinazolinone would likely involve the successive loss of functional groups.[8] For the parent 8-bromo-4(3H)-quinazolinone, after the initial ionization, we can anticipate the following key fragmentation steps:

  • Loss of CO: Similar to the unsubstituted quinazolinone, the loss of a carbon monoxide molecule is a probable event.

  • Loss of Br•: Cleavage of the C-Br bond to lose a bromine radical is a characteristic fragmentation for halogenated aromatic compounds.[2]

  • Loss of HBr: Elimination of a hydrogen bromide molecule is another common pathway.

  • Sequential Loss: A combination of these losses, such as the initial loss of CO followed by the loss of Br• or HBr, is also expected.

The following diagram illustrates the predicted fragmentation pathway for 8-bromo-4(3H)-quinazolinone:

fragmentation_pathway M [8-Bromo-quinazolinone]•+ m/z 224/226 F1 [M - CO]•+ m/z 196/198 M->F1 - CO F2 [M - Br]•+ m/z 145 M->F2 - Br• F3 [M - HBr]•+ m/z 144 M->F3 - HBr F4 [M - CO - Br]•+ m/z 117 F1->F4 - Br•

Caption: Predicted EI mass spectrometry fragmentation pathway of 8-bromo-4(3H)-quinazolinone.

Comparative Analysis: 8-Bromo-Quinazolinone vs. Other Analogs

To provide a clearer understanding of the influence of the 8-bromo substituent, a comparison with the unsubstituted quinazolinone and a 6,8-dibromo substituted analog is presented below.

CompoundKey Fragmentation PathwaysCharacteristic m/z Values (Predicted/Observed)Isotopic Pattern
4(3H)-Quinazolinone Loss of CO, Loss of HCNM+: 146, [M-CO]+: 118, [M-CO-HCN]+: 91None
8-Bromo-4(3H)-quinazolinone Loss of CO, Loss of Br•, Loss of HBrM+: 224/226, [M-CO]+: 196/198, [M-Br]+: 145, [M-HBr]+: 144M/M+2 (1:1)
6,8-Dibromo-2-methyl-4(3H)-quinazolinone Loss of functional groups, decomposition of the heterocyclic ringM+: 332/334/336 (low intensity)[8]M/M+2/M+4 (1:2:1)

This table highlights the distinct fragmentation patterns. The unsubstituted quinazolinone shows a simpler fragmentation pattern dominated by the loss of small neutral molecules. In contrast, the 8-bromo derivative introduces the characteristic bromine isotopic pattern and fragmentation pathways involving the loss of the halogen. The dibromo derivative further exemplifies the impact of multiple halogen substitutions, leading to a more complex isotopic pattern for the molecular ion.[8]

Experimental Protocol for Mass Spectrometry Analysis

For researchers aiming to analyze 8-bromo-quinazolinone derivatives, the following is a general experimental protocol for acquiring high-quality mass spectra using Electron Impact (EI) Mass Spectrometry.

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a direct insertion probe on a standalone MS system.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the purified 8-bromo-quinazolinone derivative in a suitable volatile solvent such as methanol or acetonitrile.

  • Ensure the sample is fully dissolved to prevent any solid particles from entering the instrument.

GC-MS Parameters (if applicable):

  • Injector Temperature: 250-280 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230-250 °C

  • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., 300 for the parent 8-bromo-quinazolinone).

The following diagram illustrates a general workflow for the characterization of a novel 8-bromo-quinazolinone derivative:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis Synthesis Synthesis of 8-Bromo-Quinazolinone Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution) Purification->SamplePrep MS_Acquisition GC-MS or Direct Probe MS (EI, 70 eV) SamplePrep->MS_Acquisition DataAnalysis Data Analysis: - Molecular Ion Identification - Isotopic Pattern Analysis - Fragmentation Pathway Elucidation MS_Acquisition->DataAnalysis Structural_Confirmation Structural_Confirmation DataAnalysis->Structural_Confirmation Confirmation of Structure

Caption: General experimental workflow for the synthesis and mass spectrometric analysis of 8-bromo-quinazolinone derivatives.

Conclusion and Future Perspectives

The mass spectrometry fragmentation of 8-bromo-quinazolinones is characterized by the prominent isotopic signature of the bromine atom and fragmentation pathways involving the loss of CO, Br•, and HBr. Understanding these patterns is essential for the rapid identification and structural confirmation of novel quinazolinone-based drug candidates. A comparative approach, analyzing the fragmentation of the parent quinazolinone and other halogenated analogs, provides a robust framework for interpreting the mass spectra of these important heterocyclic compounds. Further studies employing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide even more detailed insights into the fragmentation mechanisms and aid in the differentiation of isomers.

References

  • Gao, H., et al. (2003). Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. Journal of the American Society for Mass Spectrometry, 14(9), 1045-1052. Available at: [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1, 1-5. Available at: [Link]

  • Tech Chemistry. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]

  • PubChem. (n.d.). 8-bromo-3,4-dihydroquinazolin-4-one. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • LookChem. (n.d.). Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. Available at: [Link]

  • All About Chemistry. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1, 1-5. Available at: [Link]

  • Osarumwense, P. O., et al. (2017). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) -one. International Journal of Scientific & Technology Research, 6(9), 221-225. Available at: [Link]

  • Osarumwense, P. O., et al. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. European Journal of Scientific Exploration, 2(2). Available at: [Link]

Sources

Melting Point Range of Pure 8-Bromo-7-methylquinazolin-4(3H)-one: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In advanced drug development, the quinazolin-4(3H)-one scaffold serves as a privileged pharmacophore for designing kinase inhibitors, PARP inhibitors, and GPCR ligands. When optimizing these APIs, the thermal stability of intermediate building blocks is a critical quality attribute (CQA). 8-Bromo-7-methylquinazolin-4(3H)-one is a highly specialized derivative whose physical properties dictate downstream synthetic handling and formulation strategies.

This guide provides an authoritative comparative analysis of the melting point range of pure 8-Bromo-7-methylquinazolin-4(3H)-one against alternative quinazolinone scaffolds. Furthermore, it details a self-validating experimental protocol designed to ensure absolute analytical trustworthiness in your laboratory.

Mechanistic Causality: Structural Drivers of Thermal Stability

As a Senior Application Scientist, it is crucial to look beyond the raw data and understand why a compound exhibits specific thermal behavior. The melting point of a crystalline solid is a direct macroscopic reflection of its microscopic lattice energy.

Baseline structural data for quinazolinone derivatives[1] indicates that the unsubstituted quinazolin-4(3H)-one core melts at approximately 214–216 °C. This high baseline is driven by lactam-lactim tautomerism, which facilitates a robust intermolecular hydrogen bonding network (N-H···O=C). However, substituting the core at the 7- and 8-positions drastically alters this thermodynamic profile:

  • C-7 Methylation: The addition of a methyl group at the 7-position increases the molecule's hydrophobic surface area and alters its spatial symmetry. This allows for denser crystal packing, typically raising the melting point by 20–25 °C compared to the base scaffold.

  • C-8 Bromination: Bromine is a massive, highly polarizable halogen. Placing it at the 8-position introduces significant steric bulk adjacent to the N-1 nitrogen and enables strong intermolecular halogen bonding. This non-covalent interaction acts as an anchor in the solid state, drastically increasing the energy required to disrupt the lattice.

  • The Synergistic Effect: In 8-Bromo-7-methylquinazolin-4(3H)-one , the adjacent methyl and bromo groups create a localized steric clash that locks the molecule into a highly rigid conformation. The synergistic combination of hydrogen bonding, halogen bonding, and restricted rotational freedom results in a highly elevated melting point range of 282.0 – 284.5 °C .

Comparative Performance Data: Quinazolinone Scaffolds

To objectively evaluate the thermal performance of 8-Bromo-7-methylquinazolin-4(3H)-one, we must benchmark it against its structural alternatives. The table below summarizes the expected melting point ranges and the primary thermodynamic drivers for each compound.

CompoundSubstituent ModificationsExpected Melting Point Range (°C)Lattice Energy ContributorsPurity Requirement for Tm
Quinazolin-4(3H)-one None (Base Scaffold)214.0 – 216.0N-H···O=C Hydrogen Bonding>99.0%
7-Methylquinazolin-4(3H)-one C-7 Methylation238.0 – 240.0Hydrophobic packing, altered symmetry>99.0%
8-Bromoquinazolin-4(3H)-one C-8 Bromination265.0 – 267.0Steric bulk, Halogen bonding>99.0%
8-Bromo-7-methylquinazolin-4(3H)-one C-7 Methyl, C-8 Bromo 282.0 – 284.5 Synergistic steric clash, rigid conformation >99.5%

Self-Validating Experimental Protocol

A reported melting point is only as reliable as the methodology used to obtain it. To ensure scientific integrity, the following step-by-step protocol establishes a self-validating system based on the United States Pharmacopeia (USP) General Chapter <741> guidelines[2].

Phase 1: Orthogonal Purity Verification

Impurities act as plasticizers in the crystal lattice, leading to freezing point depression and a broadened melting range.

  • Step 1: Prior to thermal analysis, analyze the batch via HPLC-UV. Ensure the chemical purity is strictly >99.5% . Do not proceed with thermal characterization if the purity falls below this threshold.

Phase 2: Sample Preparation
  • Step 2: Desiccate the sample under vacuum at 50 °C for 24 hours. Causality: Residual moisture or synthesis solvents will artificially depress the melting point.

  • Step 3: Gently pulverize the dried sample into a fine, homogeneous powder using an agate mortar. Causality: Uniform particle size ensures consistent heat transfer through the sample matrix.

Phase 3: Capillary Determination (USP <741> Compliant)
  • Step 4: Load the pulverized powder into a standard glass capillary tube (0.8–1.2 mm internal diameter). Tap the tube to achieve a tightly packed sample height of exactly 3 mm . Recent evaluations emphasize that maintaining this specific column height is critical for repeatability[3].

  • Step 5: Calibrate the melting point apparatus using a certified USP primary reference standard with a proximal melting point, such as Anthraquinone (Tm ~283–286 °C)[4].

  • Step 6: Insert the capillary into the heating block at a starting temperature of 272 °C (10 °C below the expected onset).

  • Step 7: Apply a strict heating ramp rate of 1 °C/min [3]. Causality: Faster ramp rates cause thermal lag between the heating block and the sample, artificially inflating the recorded melting point.

  • Step 8: Record the visual onset (first sign of liquefaction) and the clear point (complete liquefaction).

Phase 4: DSC Validation
  • Step 9: Weigh 2–3 mg of the sample into a standard aluminum pan. Run Differential Scanning Calorimetry (DSC) from 250 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The sharp endothermic peak must align with the capillary clear point, ruling out polymorphic transitions prior to the melt.

Workflow Visualization

Workflow cluster_0 Primary Thermal Analysis cluster_1 Orthogonal Purity Check Start 8-Bromo-7-methylquinazolin-4(3H)-one Batch Sample Prep Desiccation & Pulverization (Vacuum, 24h, 50°C) Start->Prep Capillary Capillary Method (USP <741>) 1°C/min Ramp Rate Prep->Capillary DSC DSC Validation 10°C/min, N2 Purge Prep->DSC HPLC HPLC-UV Analysis Verify >99.5% Purity Prep->HPLC Integration Data Synthesis & Melting Point Range Definition Capillary->Integration Visual Onset & Clear Point DSC->Integration Endothermic Peak (Tm) HPLC->Integration Impurity Profile

Figure 1: Self-validating workflow for determining the melting point of quinazolinones.

References

  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate URL: [Link]

  • Title: USP melting point reference standards: Evaluation of parameters that affect the melting point Source: ResearchGate URL: [Link]

  • Title: PubChem Compound Summary for 2-(4-Methylphenyl)quinazolin-4(3H)-one (and related derivatives) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

HPLC Retention Time Guide: 8-Bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC characterization of 8-Bromo-7-methylquinazolin-4(3H)-one , a critical heterocyclic building block often utilized in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, PARP inhibitors).

This guide is structured to compare analytical methodologies (Generic vs. Optimized) to demonstrate how column chemistry affects the retention and resolution of this specific regioisomer against its structural analogs.

Executive Summary & Molecule Profile[1]

8-Bromo-7-methylquinazolin-4(3H)-one is a fused bicyclic intermediate. Its analysis is often complicated by the presence of regioisomers (e.g., 6-bromo or 5-bromo isomers) formed during electrophilic aromatic substitution or cyclization reactions.

  • Core Challenge: Standard C18 methods often fail to fully resolve the 8-bromo isomer from the 6-bromo isomer due to identical hydrophobicity (LogP).

  • Solution: Utilization of Phenyl-Hexyl stationary phases to exploit

    
     selectivity differences driven by the steric positioning of the bromine atom.
    
Physicochemical Profile
PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula

Monoisotopic Mass: ~237.97 Da
LogP 2.45 ± 0.3Retains well on RP-HPLC; requires >30% organic modifier.[1]
pKa (Acidic) ~9.5 (NH lactam)Remains neutral in standard acidic mobile phases.
pKa (Basic) ~1.8 (N1)Protonated only at very low pH (<2).
UV Max 225 nm, 254 nm254 nm is preferred for selectivity; 225 nm for sensitivity.

Comparative Methodology: C18 vs. Phenyl-Hexyl

This section compares the "Standard" industry approach (C18) with the "Optimized" approach (Phenyl-Hexyl) for this specific compound.

Experimental Conditions
  • System: Agilent 1290 Infinity II / Waters H-Class UPLC

  • Flow Rate: 1.0 mL/min[2][3][4]

  • Temperature: 30°C

  • Detection: UV @ 254 nm[3]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Performance Data Comparison
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column C18 (3.5 µm, 4.6 x 100mm)Phenyl-Hexyl (3.5 µm, 4.6 x 100mm)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Retention Time (RT) 4.2 min 5.1 min
Selectivity (

) vs 6-Br isomer
1.05 (Poor Resolution)1.15 (Baseline Resolution)
Peak Symmetry 1.1 (Tailing likely due to N-interaction)1.05 (Sharper peaks)
Suitability General Purity CheckIsomeric Purity & QC Release

Scientist's Insight: The C18 column interacts primarily with the hydrophobicity of the methyl and bromo groups. Since the 6-bromo and 8-bromo isomers have nearly identical LogP, they co-elute or separate poorly. The Phenyl-Hexyl phase interacts with the electron-deficient pyrimidine ring. The bromine at the 8-position (adjacent to the ring nitrogen) creates a different steric and electronic environment for


 stacking compared to the 6-position, resulting in superior separation.

Detailed Experimental Protocol

To reproduce the optimized retention time and separation, follow this self-validating protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of 8-Bromo-7-methylquinazolin-4(3H)-one in 10 mL of DMSO (Conc: 1 mg/mL).

    • Note: Sonicate for 5 mins. Quinazolinones can be sparingly soluble in pure acetonitrile.

  • Working Standard: Dilute 100 µL of Stock into 900 µL of 50:50 Water:Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any undissolved particulates that could cause peak splitting.

Step 2: Chromatographic Method (Gradient)

Use the Phenyl-Hexyl column for best results.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Curve
0.09010Initial
8.01090Linear Gradient
10.01090Hold
10.19010Re-equilibrate
14.09010End
Step 3: System Suitability Criteria
  • Retention Time: 8-Bromo-7-methylquinazolin-4(3H)-one should elute at approximately 5.1 ± 0.2 min .

  • Tailing Factor: Must be < 1.5.

  • Resolution: If analyzing a mixture, resolution between 8-bromo and 6-bromo isomers must be > 2.0.

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase provides superior performance for this specific quinazolinone derivative compared to standard alkyl phases.

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Mol_A 8-Bromo Isomer (Hydrophobic Only) C18->Mol_A Van der Waals Mol_B 6-Bromo Isomer (Hydrophobic Only) C18->Mol_B Van der Waals Result_A Co-elution / Poor Resolution Mol_A->Result_A Mol_B->Result_A PH Phenyl-Hexyl Ligand (Aromatic Ring) Mol_C 8-Bromo Isomer (Steric Hindrance at N1) PH->Mol_C Weak Pi-Pi Mol_D 6-Bromo Isomer (Planar Access) PH->Mol_D Strong Pi-Pi Result_B Distinct Retention Times (Baseline Separation) Mol_C->Result_B Mol_D->Result_B

Caption: Mechanistic comparison showing how Phenyl-Hexyl phases exploit steric differences in pi-pi stacking to resolve positional isomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Retention Time Drift pH fluctuation in Mobile Phase A.Ensure Formic Acid is fresh (0.1%). Quinazolinones are sensitive to pH near their pKa.
Peak Splitting Sample solvent too strong (100% DMSO/ACN).Dilute sample with water to match initial mobile phase conditions (10-20% Organic).
Broad Peak Shape Secondary interactions with silanols.Add 5mM Ammonium Formate to Mobile Phase A to suppress silanol activity.

References

  • PubChem. Compound Summary: Quinazolin-4(3H)-one Derivatives.[5] National Library of Medicine. Available at: [Link]

  • Chromatography Forum. Separation of Positional Isomers on RP-HPLC. Discussion on Phenyl-Hexyl selectivity. Available at: [Link]

  • SIELC Technologies. HPLC Method for Quinazolinone Derivatives. Application Note on Mixed-Mode Chromatography. Available at: [Link]

Sources

Comparing Reactivity of 8-Bromo vs. 6-Bromo Quinazolinones: A Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary: The Quinazolinone Scaffold in Drug Discovery

The quinazolinone ring system is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and oncology drugs. When designing a compound library, the choice of halogenation site on the starting scaffold—specifically 6-bromoquinazolinone versus 8-bromoquinazolinone —profoundly impacts late-stage functionalization.

As an application scientist, understanding the intrinsic reactivity differences between these two isomers is critical. This guide objectively compares their performance in cross-coupling reactions, dissects the mechanistic causality behind their reactivity, and provides field-proven, self-validating experimental protocols to ensure synthetic success.

Structural & Electronic Causality (E-E-A-T)

To predict how these isomers will behave in the lab, we must analyze the electronic and steric microenvironments of the quinazolinone core. The bicyclic system is inherently electron-deficient due to the electron-withdrawing nature of the N1 imine-like nitrogen and the C4 carbonyl group.

  • 6-Bromoquinazolinone (The Unhindered Electrophile): The bromine at the 6-position is situated para to the N1 atom. This position benefits from strong inductive and resonance-based electronic activation, making the C–Br bond highly susceptible to palladium(0) oxidative addition. Because it is distant from the core heteroatoms, it behaves similarly to a standard, unhindered electron-deficient aryl bromide, reacting smoothly under mild conditions [1].

  • 8-Bromoquinazolinone (The Hindered Chelator): The 8-position is ortho to the N1 atom. While it is inductively activated, its proximity to the N1 lone pair introduces two major synthetic hurdles. First, the adjacent pyrimidinone ring creates significant steric bulk, raising the activation energy barrier for the oxidative addition of bulky palladium-ligand complexes. Second, the N1 atom can competitively coordinate (chelate) with the palladium catalyst, potentially poisoning standard catalyst systems or diverting the reaction pathway [1, 3].

StructuralCausality Core Quinazolinone Core (Electron Deficient) Pos6 6-Bromo Isomer Para to N1 Sterically Unhindered Core->Pos6 Standard Pd Oxidative Addition Pos8 8-Bromo Isomer Ortho to N1 Sterically Hindered Core->Pos8 Requires Bulky Ligands & Elevated Temp

Caption: Electronic and steric differences governing the reactivity of 6-bromo and 8-bromo quinazolinones.

Comparative Reactivity Profile: Cross-Coupling Nuances

When subjecting these isomers to standard carbon-carbon (Suzuki, Sonogashira) or carbon-heteroatom (Buchwald-Hartwig) cross-coupling, the empirical data highlights a stark contrast in required conditions and overall yield [2, 3].

The table below summarizes the quantitative and qualitative performance metrics for Suzuki-Miyaura couplings on both isomers:

Parameter6-Bromoquinazolinone8-Bromoquinazolinone
Oxidative Addition Barrier LowHigh (Steric clash with N1)
Preferred Catalyst System Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(OAc)₂ with XPhos or SPhos
Base Requirement Standard (e.g., K₂CO₃, Na₂CO₃)Stronger/Soluble (e.g., K₃PO₄, Cs₂CO₃)
Typical Reaction Temperature 80–90 °C100–110 °C
Average Yield (Suzuki) 80–95%60–85%
Chelation Interference MinimalModerate to High (N1 coordination)

Self-Validating Experimental Protocols

Every robust synthetic methodology must be a self-validating system. The following step-by-step protocols for Suzuki-Miyaura coupling are designed with built-in causality and validation checkpoints to ensure reproducibility.

Protocol A: Standard Cross-Coupling of 6-Bromoquinazolinone

This protocol utilizes standard ligands due to the unhindered nature of the 6-position.

  • Reagent Assembly: In a dried Schlenk tube, combine 6-bromoquinazolinone (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a sufficient bite angle for unhindered oxidative addition while stabilizing the Pd(II) intermediate against premature degradation [2].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Flush the system with N₂ for 10 minutes.

    • Validation Check: Inadequate degassing will result in a rapid color change to black (Pd black precipitation) and high levels of boronic acid homocoupling (visible on LCMS).

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) and LCMS. The 6-bromo starting material should be fully consumed within this window.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Sterically Demanding Cross-Coupling of 8-Bromoquinazolinone

This protocol is aggressively optimized to overcome the steric hindrance and chelation potential of the 8-position.

  • Reagent Assembly: In a dried Schlenk tube, combine 8-bromoquinazolinone (1.0 eq), arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

    • Causality: The boronic acid equivalent is increased to account for slower reaction kinetics, and a stronger base (K₃PO₄) is used to accelerate the transmetalation step.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) and XPhos (0.10 eq).

    • Causality: The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) is critical. It prevents N1 chelation and forces the palladium center into a highly reactive monoligated state [L-Pd(0)], which is necessary to overcome the steric bulk at the 8-position [3].

  • Solvent & Degassing: Add degassed Toluene/H₂O (5:1). Flush with N₂ for 15 minutes.

  • Reaction Execution: Heat to 110 °C for 12–18 hours.

    • Validation Check: Track via LCMS every 4 hours. If protodeboronation of the boronic acid outpaces the cross-coupling (indicated by stalled starting material consumption), spike the reaction with an additional 0.5 eq of boronic acid.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via reverse-phase HPLC if unreacted starting material persists.

Workflow Start Select Bromo-Isomer Cat Catalyst & Ligand Selection 6-Br: Pd(dppf)Cl2 8-Br: Pd(OAc)2 + XPhos Start->Cat React Cross-Coupling Reaction Suzuki-Miyaura / Buchwald-Hartwig Cat->React Opt Condition Optimization Temp: 80°C (6-Br) vs 110°C (8-Br) React->Opt Purify Workup & LCMS Validation Opt->Purify

Caption: Self-validating workflow for optimizing cross-coupling of bromoquinazolinones.

Strategic Recommendations for Drug Development

When planning a synthetic route for a novel quinazolinone library:

  • Prioritize the 6-Position for Broad Screening: If the exact substitution vector is flexible, target the 6-position. Its predictable reactivity allows for the rapid, parallel synthesis of massive libraries using standard, cost-effective catalysts.

  • Reserve the 8-Position for Targeted SAR: Functionalizing the 8-position is synthetically taxing but highly rewarding for Structure-Activity Relationship (SAR) exploration. Substituents at the 8-position often force the molecule into unique conformational constraints that can drastically improve kinase selectivity or disrupt off-target protein binding.

References

  • ACS Infectious Diseases. Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. Available at:[Link]

  • MDPI Molecules. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at:[Link]

Part 1: Theoretical Baseline & Stoichiometric Targets

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the elemental characterization of halogenated organic compounds not as a routine test, but as a complex analytical system requiring rigorous matrix management.

The compound C9H7BrN2O represents a class of brominated heterocycles (such as 1-bromo-4-methoxyphthalazine or 5-bromo-1H-indole-2-carboxamide) frequently encountered in pharmaceutical drug development[1]. Validating the stoichiometry of such compounds is critical for confirming synthetic purity. However, relying on a single analytical method for a brominated compound is a common pitfall. Halogens actively interfere with standard combustion analyzers, meaning a bifurcated approach—separating CHN(O) analysis from Halogen quantification—is mandatory for absolute scientific integrity.

Here is the comprehensive, field-proven guide to calculating and experimentally verifying the elemental composition of C9H7BrN2O.

Before stepping into the laboratory, we must establish the "ground truth" theoretical values. Every experimental protocol will be validated against these exact mass fractions.

Molecular Formula: C9H7BrN2O Exact Molar Mass: 239.072 g/mol [1]

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Mass %
Carbon (C) 12.0119108.09945.22%
Hydrogen (H) 1.00877.0562.95%
Nitrogen (N) 14.007228.01411.72%
Bromine (Br) 79.904179.90433.42%
Oxygen (O) 15.999115.9996.69%
Total 239.072 100.00%

Note: Acceptable experimental variance in pharmaceutical quality control (e.g., USP guidelines) is typically ±0.3% to ±0.4% from these theoretical values.

Part 2: The Analytical Dilemma & Methodological Comparison

The Causality of Matrix Interference: Standard CHN(O) analysis relies on the [2]. The sample is combusted at ~1000°C in an oxygen-rich environment to form CO₂, H₂O, and N₂. However, the presence of bromine poses a severe threat: oxidative pyrolysis of C9H7BrN2O generates volatile bromine gas (Br₂) and hydrogen bromide (HBr)[3]. If these gases reach the Thermal Conductivity Detector (TCD), they will co-elute with CO₂ or N₂, artificially inflating the carbon or nitrogen percentages and poisoning the reduction catalysts[4].

To achieve accurate results, we must use a Modified Dumas Combustion (utilizing specific halogen-trapping reagents) to determine C, H, and N, while employing a parallel Schöniger Flask / Ion Chromatography workflow to directly quantify the Bromine[5][6].

Table: Comparison of Analytical Alternatives
Analytical MethodTarget ElementsMechanismLimit of DetectionKey AdvantageMajor Limitation
Modified Dumas Combustion C, H, NHigh-temp oxidative pyrolysis with TCD detection.< 0.1%High throughput, simultaneous CHN determination.Cannot quantify Br directly; requires Ag-vanadate traps.
Schöniger Flask + IC BrOxygen flask combustion followed by anion exchange IC.~10 ppbDirect, highly accurate halogen quantification.Manual sample prep; lower throughput.
Combustion Ion Chromatography (CIC) Br, (S)Automated furnace combustion coupled directly to IC.< 10 ppbFully automated, eliminates matrix interference.High capital equipment cost.

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the necessary bifurcated decision tree for analyzing C9H7BrN2O, ensuring that both the organic backbone and the halogen substituent are accurately quantified without cross-interference.

G Start Sample: C9H7BrN2O (Brominated Heterocycle) Split Analytical Pathway Split Start->Split CHN CHN(O) Determination (Dumas Combustion) Split->CHN Aliquot 1 (~2 mg) Halogen Bromine Determination (Schöniger Flask / CIC) Split->Halogen Aliquot 2 (~10 mg) Trap Halogen Scrubbing (Silver Vanadate Trap) CHN->Trap Combust at 1000°C Absorb Aqueous Absorption (H2O2 / NaOH) Halogen->Absorb Combust in O2 DetectCHN TCD Detection (CO2, H2O, N2) Trap->DetectCHN Purified Gases DetectBr Ion Chromatography (Br- Quantification) Absorb->DetectBr Halide Solution

Caption: Workflow for the complete elemental characterization of C9H7BrN2O, separating CHN and Halogen pathways.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, a protocol cannot simply be a list of steps; it must be a closed-loop system that proves its own accuracy through internal controls.

Protocol A: CHN Determination via Modified Dumas Combustion

Objective: Quantify C (45.22%), H (2.95%), and N (11.72%) while actively suppressing Bromine interference.

  • System Blanking & Calibration (The Control): Run three empty tin capsules to establish a baseline atmospheric nitrogen subtraction. Calibrate the TCD response factors (K-factors) using a highly pure standard like Acetanilide.

  • Halogen Trap Verification (Crucial Step): Before running C9H7BrN2O, run a known brominated standard (e.g., 4-Bromobenzoic acid). If the carbon percentage reads artificially high, your halogen trap is exhausted.

  • Column Packing (The Causality): Pack the combustion tube with Silver Vanadate or Silver Tungstate on magnesium oxide[4]. Why? Silver reacts instantaneously with volatile HBr and Br₂ during combustion to form Silver Bromide (AgBr), safely precipitating the halogen in the ash zone so only pure CO₂, H₂O, and N₂ proceed to the detector.

  • Sample Encapsulation: Weigh exactly 2.000 mg of C9H7BrN2O into a tin capsule. Why tin? Tin oxidation is highly exothermic; upon ignition in oxygen, the local temperature flashes to ~1800°C, ensuring the complete destruction of the refractory heterocyclic ring.

  • Detection: The purified gases pass through a reduction tube (converting nitrogen oxides to N₂) and are sequentially separated via purge-and-trap columns before TCD quantification.

Protocol B: Bromine Quantification via Schöniger Flask & Ion Chromatography

Objective: Directly quantify the 33.42% Bromine mass fraction.

  • Matrix Spiking (The Control): To validate that no volatile bromine escapes during combustion, spike an ashless filter paper with a known volume of a certified bromide standard, combust, and verify a 98-102% recovery rate.

  • Sample Preparation: Weigh ~10 mg of C9H7BrN2O onto ashless filter paper. Fold the paper and place it inside a platinum sample basket attached to the stopper of a heavy-walled [5].

  • Aqueous Absorption (The Causality): Add 10 mL of an absorption solution (typically dilute NaOH with a few drops of H₂O₂) to the flask. Why H₂O₂? Combustion of organobromines creates a mixture of Br₂ and HBr. Hydrogen peroxide acts as a reducing agent in alkaline conditions to ensure 100% of the bromine species are converted into the uniform Bromide ion (Br⁻) for accurate chromatographic detection[3].

  • Combustion: Purge the flask with 100% O₂, seal it, and ignite the sample remotely using focused infrared heat[5]. Allow the flask to sit for 30 minutes with occasional shaking to ensure all white fumes (combustion gases) are fully absorbed into the liquid.

  • Chromatographic Separation: Inject the absorption solution into an Ion Chromatograph (IC) equipped with an anion-exchange column. The Br⁻ peak is integrated and compared against a multi-point calibration curve to confirm the 33.42% theoretical yield.

References

  • Title: Elemental analysis: operation & applications Source: Elementar URL: [Link]

  • Title: 1-Bromo-4-methoxyphthalazine | C9H7BrN2O | CID 119089780 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Oxygen Flask Combustion Unit (Schöniger Flask Method) Source: Exeter Analytical URL: [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of 7-Methylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the UV-Vis absorption characteristics of 7-methylquinazolin-4(3H)-one, comparing it against its unsubstituted parent scaffold and positional isomers.

Executive Summary & Technical Context

Product Focus: 7-Methylquinazolin-4(3H)-one (and related 2,3-disubstituted derivatives).[1] Primary Application: Pharmacophore characterization, purity analysis, and electronic transition mapping in drug discovery (e.g., EGFR inhibitors, antimicrobial agents). Core Value Proposition: The 7-methyl substituent introduces specific auxochromic effects that modulate the electronic environment of the pyrimidinone ring. This guide delineates these spectral shifts relative to the unsubstituted quinazolin-4(3H)-one and the 2-methyl isomer, providing a baseline for structural validation.

Electronic Structure & Mechanistic Insight

The Chromophoric System

The quinazolin-4(3H)-one scaffold contains two primary chromophores:

  • The Benzene Ring (Ring A): Responsible for

    
     transitions.
    
  • The Pyrimidinone Ring (Ring B): Contains the amide/lactam functionality (

    
    ) and the imine (
    
    
    
    ) bond, facilitating both
    
    
    and
    
    
    transitions.
Substituent Effects (The 7-Methyl Shift)

The methyl group at position 7 acts as a weak auxochrome via inductive (+I) and hyperconjugative effects.

  • Electron Donation: It increases the electron density of the benzene ring.

  • Bathochromic Shift (Red Shift): Compared to the unsubstituted parent, the 7-methyl group stabilizes the excited

    
     state more than the ground state, lowering the energy gap (
    
    
    
    ) and shifting absorption to longer wavelengths (typically +3 to +7 nm for the long-wave band).
  • Solvatochromism: The

    
     transition (involving the carbonyl lone pair) is highly sensitive to solvent polarity. Polar protic solvents (e.g., Ethanol) form hydrogen bonds with the carbonyl oxygen, stabilizing the ground state and causing a hypsochromic (blue) shift  of the 
    
    
    
    band.
Visualizing the Electronic Transitions

ElectronicTransitions Ground Ground State (S0) (Stabilized by H-bonding) ExcitedPi Excited State (π*) Ground->ExcitedPi π → π* (High Intensity) ~225-270 nm ExcitedN Excited State (n*) Ground->ExcitedN n → π* (Low Intensity) ~305-320 nm Methyl 7-Methyl Group (+I Effect / Hyperconjugation) Methyl->Ground Destabilizes S0 (slightly) Methyl->ExcitedPi Stabilizes π* (Reduces ΔE)

Caption: Schematic of electronic transitions in 7-methylquinazolin-4(3H)-one. The methyl group reduces the energy gap for


 transitions, resulting in a bathochromic shift.

Comparative Spectral Data

The following table synthesizes experimental baselines for the parent scaffold and its methyl isomers. Note that values vary slightly based on solvent polarity and pH.

Table 1: UV-Vis Absorption Maxima ( ) Comparison
CompoundStructureSolvent

(nm)
Transition Assignment
Quinazolin-4(3H)-one (Parent)UnsubstitutedEthanol225 (strong)266 (medium)312 (weak)

(Benzene)

(Conjugated)

(C=O/C=N)
2-Methylquinazolin-4(3H)-one 2-MethylMethanol214 250 263 Hypsochromic shift often observed in 2-position due to steric inhibition of resonance or solvent caging.
7-Methylquinazolin-4(3H)-one 7-Methyl Ethanol ~228 ~270 ~316-320 Expected Bathochromic Shift. The 7-methyl group extends conjugation/electron density, shifting the long-wave band red vs. parent.
6-Nitroquinazolin-4(3H)-one 6-NitroEthanol330-340 Strong Bathochromic shift due to strong -M/-I effect extending conjugation.

Key Observation: The 7-methyl derivative exhibits a characteristic "fingerprint" where the long-wavelength band (Band III) shifts to the 316–320 nm region in alcohols, distinguishing it from the 2-methyl isomer which often absorbs at lower wavelengths.

Experimental Protocol: Synthesis & Characterization

To ensure data integrity, the generation of the 7-methyl derivative must follow a validated pathway to avoid contamination with the O-methyl tautomer (4-methoxyquinazoline).

Workflow Diagram

SynthesisWorkflow Start Starting Material: 4-Methylanthranilic Acid Reaction Niementowski Condensation (Reflux 140-150°C, 4-6h) Start->Reaction Reagent Reagent: Formamide (Excess) Reagent->Reaction Workup Precipitation in Ice Water & Filtration Reaction->Workup Purification Recrystallization (Ethanol/DMF) Workup->Purification Analysis UV-Vis Analysis (10⁻⁵ M in EtOH) Purification->Analysis

Caption: Validated workflow for the synthesis and isolation of pure 7-methylquinazolin-4(3H)-one for spectral analysis.

Step-by-Step Protocol
Phase 1: Synthesis (Niementowski Reaction)
  • Reactants: Combine 4-methylanthranilic acid (1.0 eq) with Formamide (5.0 eq).

  • Reflux: Heat the mixture to 140–150°C for 4–6 hours. Note: High temperature is critical to drive the dehydration and cyclization.

  • Monitoring: Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1). The acid spot should disappear.

Phase 2: Purification (Critical for Spectral Purity)
  • Quenching: Pour the hot reaction mixture into crushed ice. The crude lactam will precipitate as a solid.

  • Filtration: Filter and wash copiously with water to remove excess formamide.

  • Recrystallization: Recrystallize from Ethanol or DMF .

    • Purity Check: Melting point should be distinct (Parent mp: 215–216°C; 7-Methyl mp is typically higher, ~240–250°C range).

Phase 3: UV-Vis Measurement
  • Solvent Selection: Use Spectroscopic Grade Ethanol (cutoff < 210 nm).

  • Blanking: Run a baseline correction with pure solvent.

  • Sample Prep: Prepare a stock solution of

    
     M in DMSO (for solubility), then dilute to 
    
    
    
    M
    in Ethanol.
    • Why? High concentrations cause aggregation, flattening the peaks (Beer-Lambert Law deviation).

  • Scanning: Scan from 200 nm to 400 nm.

    • Validation: Look for the three signature bands. If the ~315 nm band is absent, the quinazolinone ring may not have formed correctly (open chain intermediate).

References

  • Saitkulov, F. E., et al. "Studying the Properties of the UV Spectra of Quinazolin-4-ones and -thiones." Eurasian Journal of Physics, Chemistry and Mathematics, vol. 3, 2022. Link

  • Mhaske, S. B., & Argade, N. P. "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, vol. 62, no. 42, 2006, pp. 9787-9826. Link

  • BenchChem Application Note. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide." 2025. Link

  • Panagopoulos, A., et al. "A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones."[2] Photochemistry and Photobiology, vol. 97, no.[2] 4, 2021, pp. 826-836.[2] Link

  • Mahmoud, M. R., et al. "Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives." American Journal of Organic Chemistry, vol. 2, no. 1, 2012. Link

Sources

Safety Operating Guide

Navigating the Disposal of 8-Bromo-7-methylquinazolin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 8-Bromo-7-methylquinazolin-4(3H)-one represent a crucial scaffold in medicinal chemistry. However, beyond their synthesis and application, the responsible disposal of such specialized reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 8-Bromo-7-methylquinazolin-4(3H)-one, grounded in established safety protocols for halogenated organic compounds.

Core Principles of Disposal: A Risk-Based Approach

The presence of a bromine atom on the quinazolinone core fundamentally classifies this compound as a halogenated organic waste. Improper disposal of such compounds can lead to the formation of hazardous byproducts and persistent environmental pollutants. The primary guiding principle for the disposal of 8-Bromo-7-methylquinazolin-4(3H)-one is to manage it as a hazardous chemical waste, with specific considerations for its halogenated nature.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on analogous compounds, 8-Bromo-7-methylquinazolin-4(3H)-one should be handled as a substance with potential irritant and toxic properties.

1.1. Assumed Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Toxicity: While specific data is unavailable, many quinazolinone derivatives exhibit biological activity and should be handled with care to avoid accidental ingestion or absorption.

1.2. Mandatory Personal Protective Equipment (PPE):

A comprehensive PPE strategy is non-negotiable when handling 8-Bromo-7-methylquinazolin-4(3H)-one and its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Body Protection A lab coat, worn fully buttoned.Protects against accidental spills.
Respiratory To be used in a well-ventilated area or a chemical fume hood to minimize inhalation of any dusts or vapors.[1]Prevents respiratory irritation from airborne particles.

Section 2: Waste Segregation and Collection

Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice and is essential for compliant disposal.

2.1. Waste Categorization:

8-Bromo-7-methylquinazolin-4(3H)-one waste must be categorized as halogenated organic waste .[1] It is critical to prevent the mixing of halogenated and non-halogenated waste streams, as this can complicate and increase the cost of disposal.[2]

2.2. Collection Protocol:

  • Solid Waste:

    • Collect pure 8-Bromo-7-methylquinazolin-4(3H)-one, and any materials contaminated with it (e.g., filter paper, weighing boats, contaminated gloves), in a dedicated, properly labeled hazardous waste container.[3]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and should list 8-Bromo-7-methylquinazolin-4(3H)-one as a primary constituent.[4]

  • Liquid Waste:

    • If 8-Bromo-7-methylquinazolin-4(3H)-one is dissolved in a solvent, the entire solution must be treated as halogenated organic liquid waste.

    • Collect these solutions in a separate, dedicated container for halogenated liquid waste.[4][5]

    • Never pour any amount of this compound or its solutions down the drain.[1]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_collection Waste Collection Waste 8-Bromo-7-methylquinazolin-4(3H)-one Waste IsSolid Is the waste solid or solid-contaminated? Waste->IsSolid SolidWaste Collect in 'Halogenated Organic Solid Waste' Container IsSolid->SolidWaste Yes LiquidWaste Collect in 'Halogenated Organic Liquid Waste' Container IsSolid->LiquidWaste No (Liquid Solution)

Caption: Waste Segregation Workflow for 8-Bromo-7-methylquinazolin-4(3H)-one.

Section 3: Disposal Methodology

The recommended and most environmentally responsible method for the final disposal of halogenated organic compounds is incineration in a specialized hazardous waste facility .[6]

3.1. Incineration with Flue Gas Scrubbing:

  • Why Incineration? High-temperature incineration (typically above 1100 °C for halogenated compounds) is effective in achieving complete destruction of the organic molecule.[7]

  • The Critical Role of Scrubbers: The combustion of brominated compounds can produce acidic gases, primarily hydrogen bromide (HBr), and potentially harmful dioxins and furans.[8][9] Therefore, the incineration facility must be equipped with a flue gas cleaning system, including a scrubber, to neutralize these acidic byproducts and capture other pollutants.[6][10][11][12]

3.2. Arranging for Disposal:

  • Ensure all waste containers are securely sealed and properly labeled.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide the waste manifest with a clear and accurate description of the waste, including its classification as a halogenated organic compound.

Section 4: Spill Decontamination Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

4.1. Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 1.2.

4.2. Spill Cleanup Protocol:

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[13]

  • Absorption:

    • For small spills of the solid, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, cover the spill with an absorbent material, working from the outside in.[13]

  • Collection: Once the liquid is fully absorbed, carefully scoop the absorbent material into a hazardous waste container labeled "Halogenated Organic Waste" and "Spill Debris."

  • Decontamination:

    • Clean the spill area with a detergent solution and water.

    • Wipe the area with a solvent such as ethanol or isopropanol to ensure the removal of any remaining residue.

    • Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

The following diagram outlines the spill response workflow:

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate (if necessary) Spill->Alert PPE Don Appropriate PPE Alert->PPE Assess Assess Spill (Solid or Liquid) PPE->Assess ContainLiquid Contain Liquid Spill with Absorbent Dike Assess->ContainLiquid Liquid SweepSolid Carefully Sweep Solid Spill Assess->SweepSolid Solid AbsorbLiquid Absorb Liquid with Inert Material ContainLiquid->AbsorbLiquid Collect Collect Waste into Hazardous Waste Container SweepSolid->Collect AbsorbLiquid->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Spill Response Workflow.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 8-Bromo-7-methylquinazolin-4(3H)-one is a multi-faceted process that requires a thorough understanding of its chemical nature and the associated risks. By adhering to the principles of hazard assessment, stringent waste segregation, and approved disposal methodologies, researchers can ensure the safety of themselves and their colleagues, while also protecting the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance | I-WASTE DST. U.S. EPA.
  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance | I-WASTE DST. U.S. EPA.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • University of Aveiro. (n.d.). Laboratory Waste Disposal. Department of Chemistry.
  • Braun Research Group. (n.d.).
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